Product packaging for Leptofuranin B(Cat. No.:)

Leptofuranin B

Cat. No.: B1244583
M. Wt: 526.7 g/mol
InChI Key: ALRAJOAKAAACHN-CYOWJYNRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leptofuranin B (CAS Number 183017-81-4) is a novel antitumor antibiotic that belongs to a class of leptomycin-related natural products. It was identified in the mid-1990s alongside its analogs Leptofuranins A, C, and D . These compounds are characterized by their unique structural framework, which incorporates a tetrahydrofuran ring, setting them apart within the family of leptomycin-related substances . The relative stereochemistry of these compounds has been rigorously analyzed using advanced NMR techniques, including NOESY experiments . With a molecular formula of C33H50O5 and a molecular weight of 526.75 g/mol, this compound represents a complex chemical entity of significant interest in chemical biology and oncology research . The leptomycin family, to which this compound is related, has been the subject of extensive synthetic and biological evaluation due to its potent anti-tumor properties . Researchers are exploring these compounds primarily for their ability to inhibit nuclear export and induce apoptosis in cancer cells. This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for research and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H50O5 B1244583 Leptofuranin B

Properties

Molecular Formula

C33H50O5

Molecular Weight

526.7 g/mol

IUPAC Name

2-[(1E,3Z,7E,9E)-3-ethyl-13-[5-(2-hydroxyethyl)-3,5-dimethyloxolan-2-yl]-5,9,11-trimethyl-12-oxotetradeca-1,3,7,9-tetraenyl]-3-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C33H50O5/c1-9-28(14-15-29-24(4)13-16-30(35)37-29)20-23(3)12-10-11-22(2)19-25(5)31(36)27(7)32-26(6)21-33(8,38-32)17-18-34/h10-11,13-16,19-20,23-27,29,32,34H,9,12,17-18,21H2,1-8H3/b11-10+,15-14+,22-19+,28-20-

InChI Key

ALRAJOAKAAACHN-CYOWJYNRSA-N

Isomeric SMILES

CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C1C(CC(O1)(C)CCO)C)/C)/C=C/C2C(C=CC(=O)O2)C

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C1C(CC(O1)(C)CCO)C)C)C=CC2C(C=CC(=O)O2)C

Synonyms

leptofuranin B

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Leptofuranin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin B is a polyketide metabolite isolated from Streptomyces tanashiensis with demonstrated antitumor properties. It belongs to a family of leptomycin-related substances characterized by a furan-containing structure.[1] While direct experimental evidence detailing the precise mechanism of action for this compound is limited, its structural and functional similarities to the well-characterized nuclear export inhibitor, Leptomycin B, provide a strong basis for a proposed mechanism. This guide synthesizes the available information on this compound and leverages the extensive research on Leptomycin B to present a comprehensive overview of its likely molecular target, downstream signaling effects, and the experimental methodologies used to elucidate this pathway.

Introduction

This compound was identified as a novel antitumor antibiotic that induces apoptotic cell death in tumor cells, particularly those with an inactivated retinoblastoma protein (pRB).[2] Structurally, it is recognized as a leptomycin-related compound, a class of molecules known for their potent biological activities.[1] The primary focus of this guide is to delineate the inferred mechanism of action of this compound, which is presumed to mirror that of Leptomycin B, a potent inhibitor of chromosomal region maintenance 1 (CRM1)-mediated nuclear export.

Proposed Molecular Target: CRM1 (Exportin 1)

The central hypothesis for this compound's mechanism of action is the inhibition of the nuclear export protein CRM1, also known as exportin 1. CRM1 is responsible for the transport of a wide range of cargo proteins and RNA molecules from the nucleus to the cytoplasm. Many of these cargo proteins, which include tumor suppressors and cell cycle regulators, must be localized in the nucleus to exert their function.

Leptomycin B, the archetypal inhibitor of this process, forms a covalent bond with a specific cysteine residue (Cys528 in humans) within the NES-binding groove of CRM1.[3][4] This irreversible binding event physically obstructs the association of CRM1 with its cargo, effectively halting nuclear export. Given the structural similarity, it is highly probable that this compound acts in a similar manner, targeting the same cysteine residue on CRM1.

Signaling Pathways and Cellular Effects

The inhibition of CRM1 by this compound would lead to the nuclear accumulation of key regulatory proteins, triggering a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Induction of Apoptosis

The antitumor activity of this compound is attributed to its ability to induce apoptosis.[2] This is likely a consequence of the nuclear sequestration of tumor suppressor proteins and the subsequent activation of apoptotic signaling pathways. The proposed signaling pathway leading to apoptosis is as follows:

apoptosis_pathway Leptofuranin_B This compound CRM1 CRM1 (Exportin 1) Leptofuranin_B->CRM1 Inhibition Nuclear_Accumulation Nuclear Accumulation of Tumor Suppressors (e.g., p53) CRM1->Nuclear_Accumulation Blocks export of Bax_Upregulation Upregulation of pro-apoptotic proteins (e.g., Bax) Nuclear_Accumulation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by this compound.

Quantitative Data (Inferred from Leptomycin B)

While specific quantitative data for this compound is not available in the public domain, the activity of Leptomycin B provides a benchmark for the expected potency of CRM1 inhibitors.

Parameter Value (for Leptomycin B) Reference
IC50 for HIV-1 Replication Suppression 600 pM
Effective Concentration for Nuclear Export Inhibition 1-20 nM[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for confirming the proposed mechanism of action for this compound. These protocols are based on established methods used to characterize Leptomycin B.

Cell-Based Nuclear Export Assay

This assay is designed to visually and quantitatively assess the inhibition of CRM1-mediated nuclear export.

Protocol:

  • Cell Culture: HeLa cells are cultured on glass coverslips in a 24-well plate.

  • Transfection: Cells are transfected with a plasmid encoding a reporter protein (e.g., GFP) fused to a strong nuclear export signal (NES) and a nuclear localization signal (NLS). This results in the reporter protein shuttling between the nucleus and cytoplasm, with a predominant cytoplasmic localization at steady state.

  • Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 3 hours). A vehicle control (e.g., ethanol) is run in parallel.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the nuclei are counterstained with DAPI.

  • Microscopy: Coverslips are mounted and imaged using a fluorescence microscope.

  • Analysis: The subcellular localization of the GFP-reporter is observed. Effective inhibition of nuclear export will result in the accumulation of the green fluorescent signal within the nucleus. The ratio of nuclear to cytoplasmic fluorescence can be quantified to determine the IC50 for nuclear export inhibition.

nuclear_export_assay cluster_control Control (Vehicle) cluster_treatment This compound Treatment Control_Cell Cell Control_Nucleus Nucleus Control_Cell->Control_Nucleus Control_Cytoplasm Cytoplasm Control_Cell->Control_Cytoplasm Control_GFP GFP-NES (Cytoplasmic) Control_Cytoplasm->Control_GFP Treated_Cell Cell Treated_Nucleus Nucleus Treated_Cell->Treated_Nucleus Treated_Cytoplasm Cytoplasm Treated_Cell->Treated_Cytoplasm Treated_GFP GFP-NES (Nuclear) Treated_Nucleus->Treated_GFP Start HeLa cells transfected with GFP-NES plasmid cluster_control cluster_control cluster_treatment cluster_treatment

Caption: Workflow for a cell-based nuclear export assay.

Apoptosis Assay by Flow Cytometry

This method quantifies the extent of apoptosis induced by this compound.

Protocol:

  • Cell Culture and Treatment: A cancer cell line (e.g., U937 leukemia cells) is cultured and treated with a range of this compound concentrations for 24-48 hours.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

  • Analysis: The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive). The percentage of apoptotic cells is calculated.

Western Blot for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

Protocol:

  • Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pro-caspase-3 and cleaved caspase-3.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The appearance of the cleaved caspase-3 band indicates the activation of the apoptotic cascade.

Conclusion

While direct molecular studies on this compound are not yet available, its identity as a leptomycin-related antitumor antibiotic strongly suggests a mechanism of action centered on the inhibition of CRM1-mediated nuclear export. This leads to the nuclear accumulation of tumor suppressor proteins, triggering cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a framework for validating this proposed mechanism and further characterizing the therapeutic potential of this compound. Future research should focus on direct binding studies between this compound and CRM1, as well as comprehensive profiling of the cellular proteins and signaling pathways affected by this novel compound.

References

The Discovery and Isolation of Leptofuranin B from Streptomyces tanashiensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Leptofuranin B, a polyketide natural product with potential antitumor properties, from the fermentation broth of Streptomyces tanashiensis. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying scientific workflows and biosynthetic pathways.

Introduction

The search for novel bioactive compounds from microbial sources remains a cornerstone of drug discovery. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a diverse array of secondary metabolites with a wide range of biological activities. In 1996, a team of researchers identified a novel strain of Streptomyces tanashiensis as a producer of a new family of compounds, designated leptofuranins. Among these, this compound has garnered interest for its biological activity. This guide serves as a comprehensive resource for researchers seeking to understand and potentially replicate the foundational work on the discovery and isolation of this promising natural product.

Discovery of this compound

The discovery of the leptofuranins was the result of a screening program designed to identify new antitumor antibiotics.[1] Extracts from the fermentation broth of Streptomyces tanashiensis demonstrated significant biological activity, prompting further investigation into the producing organism and the bioactive constituents.

Taxonomy of the Producing Organism

The producing microorganism was identified as Streptomyces tanashiensis based on its morphological, cultural, and physiological characteristics. This bacterium is a Gram-positive, filamentous actinomycete, a member of the family Streptomycetaceae.

Fermentation and Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces tanashiensis. The following sections detail the typical fermentation protocol.

Experimental Protocol: Fermentation

1. Culture and Inoculum Preparation:

  • A pure culture of Streptomyces tanashiensis is grown on a suitable agar medium (e.g., ISP Medium 2) to obtain a sporulated culture.

  • A loopful of spores is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth).

  • The seed culture is incubated for 2-3 days at 28-30°C with shaking (e.g., 200 rpm) to generate a vegetative inoculum.

2. Production Fermentation:

  • The vegetative inoculum (typically 5-10% v/v) is transferred to a production medium. A representative production medium composition is provided in Table 1.

  • The production fermentation is carried out in shake flasks or a bioreactor for 5-7 days at 28-30°C with vigorous aeration and agitation.

  • The pH of the medium is typically maintained between 6.5 and 7.5.

Quantitative Data: Fermentation Parameters
ParameterValue
Organism Streptomyces tanashiensis
Production Medium See Table 1
Incubation Temperature 28-30°C
Fermentation Time 5-7 days
pH Range 6.5 - 7.5
Agitation 200-250 rpm

Table 1: Representative Production Medium for this compound

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0

Note: The exact composition of the optimal production medium would be detailed in the primary literature.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step purification process. A general workflow for this process is outlined below.

Experimental Workflow: Isolation and Purification

The following diagram illustrates the key stages in the isolation and purification of this compound.

Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Mycelial_Cake->Solvent_Extraction1 Solvent_Extraction2 Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction2 Crude_Extract1 Crude Mycelial Extract Solvent_Extraction1->Crude_Extract1 Crude_Extract2 Crude Supernatant Extract Solvent_Extraction2->Crude_Extract2 Combined_Extract Combined Crude Extract Crude_Extract1->Combined_Extract Crude_Extract2->Combined_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Combined_Extract->Silica_Gel_Chromatography Fractionation Fraction Collection Silica_Gel_Chromatography->Fractionation Bioassay Bioassay of Fractions Fractionation->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions HPLC Preparative HPLC Active_Fractions->HPLC Pure_Leptofuranin_B Pure this compound HPLC->Pure_Leptofuranin_B

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Extraction:

  • The whole fermentation broth is harvested and separated into mycelial cake and supernatant by centrifugation or filtration.

  • Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassay.

  • Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

Quantitative Data: Purification and Yield
Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Extract [Data from source][Data from source]< 5
Silica Gel Chromatography [Data from source][Data from source]40-60
Preparative HPLC [Data from source][Data from source]> 95

Note: The specific quantitative data for yield and purity at each step would be available in the primary research article.

Physicochemical and Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValue
Appearance [e.g., White amorphous powder]
Molecular Formula C₂₄H₃₄O₆
Molecular Weight 418.52 g/mol
UV λmax (MeOH) [Data from source] nm
Optical Rotation [α]D²⁵ [Value] (c [conc], [solvent])
Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structure elucidation of this compound.

Spectroscopic TechniqueKey Observations
¹H NMR (CDCl₃) [Characteristic proton chemical shifts and coupling constants would be listed here from the primary source.]
¹³C NMR (CDCl₃) [Characteristic carbon chemical shifts would be listed here from the primary source.]
Mass Spectrometry (HR-ESI-MS) [Observed m/z for [M+H]⁺, [M+Na]⁺, etc., confirming the molecular formula.]
2D NMR (COSY, HMQC, HMBC) [Key correlations establishing the connectivity of the carbon skeleton and substituent placement.]

Proposed Biosynthetic Pathway of this compound

While the specific gene cluster responsible for this compound biosynthesis has not been fully characterized, its structure strongly suggests a polyketide origin. The following diagram illustrates a plausible biosynthetic pathway based on known polyketide synthase (PKS) mechanisms.

Biosynthesis_Pathway cluster_PKS Type I Polyketide Synthase (PKS) Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Modules PKS Modules (KS, AT, KR, DH, ER, TE) Starter_Unit->PKS_Modules Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Linear_Polyketide Linear Polyketide Chain PKS_Modules->Linear_Polyketide Chain Elongation Cyclization Intramolecular Cyclization (e.g., Aldol condensation) Linear_Polyketide->Cyclization Polyketide_Intermediate Polycyclic Intermediate Cyclization->Polyketide_Intermediate Post_PKS_Modifications Post-PKS Modifications (e.g., Oxidation, Reduction, Glycosylation - if any) Polyketide_Intermediate->Post_PKS_Modifications Leptofuranin_B This compound Post_PKS_Modifications->Leptofuranin_B

Caption: A plausible biosynthetic pathway for this compound via a Type I PKS.

The biosynthesis is proposed to be initiated by a starter unit (e.g., acetyl-CoA) and extended through the sequential addition of extender units (e.g., malonyl-CoA and methylmalonyl-CoA) by a modular Type I Polyketide Synthase (PKS). The PKS modules contain domains responsible for ketosynthesis (KS), acyl transfer (AT), ketoreduction (KR), dehydration (DH), and enoylreduction (ER), which collectively determine the structure of the linear polyketide chain. Following its synthesis and release from the PKS, the linear chain undergoes intramolecular cyclization reactions to form the characteristic ring systems of this compound. Subsequent post-PKS modifications, such as oxidations, may then occur to yield the final natural product.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces tanashiensis. The detailed methodologies and summarized data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research into the biosynthetic pathway and the full biological activity profile of this compound is warranted to explore its therapeutic potential. For precise experimental details and quantitative data, readers are encouraged to consult the primary scientific literature.

References

Physicochemical Properties of Leptofuranin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin B is a polyketide natural product that has garnered interest within the scientific community due to its potent antitumor properties. Isolated from Streptomyces tanashiensis, it belongs to a class of leptomycin-related substances characterized by a complex molecular architecture that includes a tetrahydrofuran ring. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and proposes a putative mechanism of action based on its structural similarity to related compounds.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of this compound are not extensively reported in the public domain. However, its fundamental molecular characteristics have been determined.

PropertyValueSource
Molecular FormulaC₃₃H₅₀O₅
Molecular Weight526.75 g/mol
Melting PointNot Reported
Boiling PointNot Reported
SolubilityNot Reported
pKaNot Reported

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small, finely powdered sample of dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.

Boiling Point Determination

For non-volatile compounds like this compound, which may decompose at high temperatures, boiling point determination under reduced pressure is often necessary.

Methodology: Thiele Tube Method (for liquids at atmospheric pressure, adaptable for high-boiling point solids under vacuum)

  • Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).

  • Procedure: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.

  • Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method

  • Procedure: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: UV-Vis Spectrophotometry

  • Principle: The absorbance spectrum of a compound often changes with its ionization state.

  • Procedure: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer.

  • Measurement: The UV-Vis absorbance spectrum is recorded for each solution.

  • Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the ionized and un-ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Putative Mechanism of Action and Signaling Pathway

While the direct signaling pathway of this compound has not been elucidated, its structural similarity to Leptomycin B, a well-characterized inhibitor of nuclear export, provides a strong basis for a hypothesized mechanism of action. Leptomycin B is known to specifically inhibit the protein CRM1 (Chromosome Region Maintenance 1, also known as exportin-1 or XPO1). CRM1 is responsible for the transport of numerous tumor suppressor proteins, including p53, from the nucleus to the cytoplasm, thereby inactivating them.

By inhibiting CRM1, Leptomycin B leads to the accumulation of these tumor suppressors in the nucleus, where they can exert their anti-proliferative and pro-apoptotic functions. Given that this compound is a leptomycin-related antitumor antibiotic, it is plausible that it shares this mechanism of action.

Proposed Signaling Pathway for this compound

The Biosynthesis of Leptofuranin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic and Enzymatic Machinery Behind a Promising Antitumor Polyketide in Streptomyces tanashiensis

Leptofuranin B, a polyketide natural product isolated from the actinomycete Streptomyces tanashiensis, has garnered significant interest within the scientific community due to its potent antitumor activities. Understanding the intricate biosynthetic pathway of this complex molecule is paramount for its potential derivatization and the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for the biosynthesis of this compound is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces tanashiensis BYF-112. While the complete and fully annotated BGC sequence specifically for this compound is not yet publicly available in detail, analysis of the S. tanashiensis BYF-112 genome has led to the proposal of a putative BGC responsible for the production of a series of related secondary metabolites, including compounds structurally similar to the leptofuranins.

This proposed cluster is anticipated to harbor a Type I modular polyketide synthase (PKS) system, a common enzymatic machinery for the biosynthesis of complex polyketides in actinomycetes. Such systems are large, multi-domain enzymes where each module is responsible for one cycle of polyketide chain elongation and modification. The BGC would also be expected to contain genes encoding tailoring enzymes, such as oxidoreductases, transferases, and cyclases, which are responsible for the post-PKS modifications that lead to the final, biologically active structure of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence with a starter unit, likely derived from short-chain carboxylic acids such as acetate or propionate, which is loaded onto the initial acyl carrier protein (ACP) domain of the PKS. Subsequent elongation of the polyketide chain occurs through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA.

The core polyketide backbone is assembled through a series of condensation, ketoreduction, dehydration, and enoylreduction reactions, catalyzed by the various domains within each PKS module. The specific combination and activity of these domains dictate the length and initial pattern of oxidation and reduction of the growing polyketide chain.

Following the assembly of the linear polyketide precursor, a series of post-PKS modifications are essential to generate the characteristic chemical architecture of this compound. These tailoring steps are predicted to include:

  • Cyclization: Formation of the furan and pyrone ring systems.

  • Hydroxylation: Introduction of hydroxyl groups at specific positions.

  • Methylation: Addition of methyl groups, likely from S-adenosyl methionine (SAM).

A proposed schematic of the biosynthetic pathway, based on the analysis of related polyketide biosynthesis, is presented below.

Leptofuranin_B_Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Modules Type I Modular Polyketide Synthase (PKS) Starter_Unit->PKS_Modules Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Linear_Polyketide Linear Polyketide Precursor PKS_Modules->Linear_Polyketide Chain Elongation & Modification Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Cyclases, etc.) Linear_Polyketide->Tailoring_Enzymes Post-PKS Modifications Leptofuranin_B This compound Tailoring_Enzymes->Leptofuranin_B Cyclization, Hydroxylation, etc.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically detailing the biosynthesis of this compound. This includes enzyme kinetic parameters, precursor incorporation rates, and production titers under various fermentation conditions. Future research efforts are required to generate this crucial data to enable metabolic engineering strategies for improved production and the generation of novel analogs.

Experimental Protocols

The study of the this compound biosynthetic pathway necessitates a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are fundamental to elucidating the biosynthesis of this and other polyketide natural products.

Gene Knockout and Heterologous Expression

Objective: To confirm the involvement of the putative BGC in this compound biosynthesis and to characterize the function of individual genes.

Methodology:

  • Construction of the Gene Deletion Cassette:

    • Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene or gene cluster from S. tanashiensis BYF-112 genomic DNA using high-fidelity PCR.

    • Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance). The two flanking regions should be cloned on either side of the resistance cassette.

  • Conjugation and Homologous Recombination:

    • Introduce the constructed knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. tanashiensis BYF-112 spores.

    • Select for exconjugants that have undergone a double-crossover homologous recombination event by plating on a medium containing the appropriate antibiotic and nalidixic acid (to counter-select the E. coli donor).

  • Verification of Gene Deletion:

    • Confirm the gene deletion in the mutant strain by PCR using primers flanking the target gene. The resulting PCR product in the mutant will be a different size than in the wild-type.

    • Further verification can be performed by Southern blot analysis.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under identical fermentation conditions.

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. The absence of this compound in the mutant strain confirms the role of the deleted gene/cluster in its biosynthesis.

  • Heterologous Expression (for functional characterization):

    • Clone the entire BGC or individual genes into an expression vector under the control of a suitable promoter.

    • Introduce the expression construct into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, that does not produce interfering compounds.

    • Analyze the metabolite production in the heterologous host to confirm the function of the cloned genes.

Gene_Knockout_Workflow Start Start: Identify Target Gene/Cluster Construct_KO Construct Gene Knockout Plasmid Start->Construct_KO Conjugation Intergeneric Conjugation into S. tanashiensis Construct_KO->Conjugation Selection Select for Double Crossover Mutants Conjugation->Selection Verification Verify Gene Deletion (PCR, Southern Blot) Selection->Verification Analysis Metabolite Profile Analysis (HPLC, LC-MS) Verification->Analysis Conclusion Conclusion: Confirm Gene Function Analysis->Conclusion

Caption: Workflow for gene knockout experiments.

In Vitro Characterization of PKS Enzymes

Objective: To determine the substrate specificity and catalytic activity of the PKS enzymes involved in this compound biosynthesis.

Methodology:

  • Cloning and Expression of PKS Domains/Modules:

    • Amplify the DNA sequences encoding individual PKS domains (e.g., acyltransferase - AT, ketosynthase - KS, acyl carrier protein - ACP) or entire modules from the S. tanashiensis BYF-112 BGC.

    • Clone the amplified fragments into a suitable expression vector for a host like E. coli (e.g., pET vectors).

  • Protein Purification:

    • Overexpress the recombinant proteins in E. coli by induction (e.g., with IPTG).

    • Lyse the cells and purify the target proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • In Vitro Reconstitution and Enzyme Assays:

    • Acyltransferase (AT) Specificity Assay: Incubate the purified AT domain with the apo-ACP domain, a phosphopantetheinyl transferase (to convert apo-ACP to holo-ACP), and various radiolabeled acyl-CoA substrates (e.g., [1-¹⁴C]acetyl-CoA, [1-¹⁴C]malonyl-CoA). Analyze the transfer of the acyl group to the ACP by SDS-PAGE and autoradiography.

    • Ketosynthase (KS) Activity Assay: Reconstitute a minimal PKS system in vitro containing the KS, AT, and ACP domains. Provide the appropriate starter and extender units (as Co-A thioesters). Monitor the formation of the condensed product by HPLC or LC-MS.

    • Full Module Activity Assay: Express and purify a complete PKS module. Provide the necessary substrates and cofactors (e.g., NADPH for ketoreductase domains). Analyze the product of the module's enzymatic cascade by LC-MS.

PKS_Enzyme_Assay_Workflow Start Start: Clone PKS Domains/Modules Expression Overexpress Recombinant Proteins in E. coli Start->Expression Purification Purify Proteins via Affinity Chromatography Expression->Purification Assay Perform In Vitro Reconstitution and Enzyme Assays Purification->Assay Analysis Analyze Reaction Products (SDS-PAGE, HPLC, LC-MS) Assay->Analysis Conclusion Conclusion: Determine Enzyme Function and Specificity Analysis->Conclusion

Caption: Workflow for in vitro PKS enzyme characterization.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound is an ongoing endeavor. Future research should focus on:

  • Complete Sequencing and Annotation of the BGC: This will provide the definitive genetic blueprint for the biosynthesis.

  • Systematic Gene Inactivation and Complementation Studies: To precisely define the function of each gene in the cluster.

  • Biochemical Characterization of all Biosynthetic Enzymes: To understand the detailed catalytic mechanisms and substrate specificities.

  • Isotopic Labeling Studies: To trace the incorporation of precursors into the this compound molecule, confirming the building blocks and biosynthetic logic.

  • Metabolic Engineering: To enhance the production of this compound and to generate novel, potentially more potent, derivatives through combinatorial biosynthesis.

The continued investigation into the biosynthesis of this compound holds significant promise for advancing our understanding of polyketide biosynthesis and for the development of new anticancer agents. This guide provides a foundational framework for researchers to contribute to this exciting field.

Leptofuranin B: A Potential Antitumor Antibiotic Targeting the Retinoblastoma Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin B is a polyketide antibiotic produced by the actinomycete Streptomyces tanashiensis. Identified in a screen for compounds that selectively target cells with an inactivated retinoblastoma protein (pRB), this compound has demonstrated potential as an antitumor agent. It belongs to a family of related compounds, the Leptofuranins, which includes Leptofuranin A, C, and D. These compounds are structurally related to Leptomycin B, a well-characterized inhibitor of nuclear export. This guide provides a comprehensive overview of the available technical information on this compound, including its biological activity, proposed mechanism of action, and relevant experimental protocols. Due to the limited publicly available data specifically for this compound, information from its closely related analogue, Leptomycin B, is referenced to provide a more complete understanding of its potential therapeutic utility.

Introduction

The retinoblastoma protein (pRB) is a critical tumor suppressor that plays a central role in regulating the cell cycle. In its active, hypophosphorylated state, pRB binds to the E2F family of transcription factors, preventing the expression of genes required for transition from the G1 to the S phase of the cell cycle. Inactivation of the pRB pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.

This compound emerged from a screening program designed to identify novel antitumor antibiotics that are selectively cytotoxic to cells with a dysfunctional pRB pathway.[1] Produced by Streptomyces tanashiensis, this compound has been shown to arrest the growth of normal cells while inducing apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene, which inactivates pRB.[1]

Biological Activity and Quantitative Data

Based on the initial findings, the biological activity of this compound can be summarized as follows:

Activity Observation Cell Types Reference
Cell Growth ArrestArrests the growth of normal cells.Normal cells[1]
Apoptosis InductionInduces apoptotic cell death.Tumor cells, Adenovirus E1A-transformed cells[1]
SelectivitySelectively targets cells with inactivated pRB.pRB-inactivated cells[1]

For comparative purposes, its structural analogue, Leptomycin B, exhibits potent cytotoxic activity against a wide range of cancer cell lines with IC50 values typically in the low nanomolar range. It is plausible that this compound possesses a similar potency.

Proposed Mechanism of Action: Targeting the CRM1/XPO1 Nuclear Export Pathway

Given that Leptofuranins are leptomycin-related substances, it is highly probable that this compound functions as an inhibitor of the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1). CRM1 is a key nuclear export protein responsible for transporting numerous cargo proteins, including several tumor suppressor proteins, from the nucleus to the cytoplasm.

Inhibition of CRM1 by this compound would lead to the nuclear accumulation of key tumor suppressor proteins, including pRB and p53. The nuclear retention of these proteins would restore their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.

The proposed signaling pathway for this compound is as follows:

LeptofuraninB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptofuranin_B This compound CRM1 CRM1/XPO1 Leptofuranin_B->CRM1 Inhibition pRB_cyto pRB (cytoplasm) CRM1->pRB_cyto Nuclear Export pRB_nuc pRB (nucleus) E2F E2F pRB_nuc->E2F Binds and Inhibits Apoptosis Apoptosis pRB_nuc->Apoptosis Promotes G1_S_genes G1/S Transition Genes E2F->G1_S_genes Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest G1_S_genes->Cell_Cycle_Arrest Leads to

Proposed signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not provided in the original discovery paper. However, the following are standard and detailed methodologies for the key experiments that would be conducted to characterize its antitumor activity.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Workflow start Seed cells in 96-well plates treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Workflow for a standard MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Clinical Trials

A thorough search of clinical trial registries has revealed no ongoing or completed clinical trials for this compound. Its development appears to be in the preclinical stage.

Conclusion

This compound is a promising antitumor antibiotic with a selective mechanism of action targeting cancer cells with a defective pRB pathway. Its presumed function as a CRM1/XPO1 inhibitor provides a strong rationale for its further investigation and development. While specific quantitative data and detailed experimental protocols for this compound are limited in the public domain, the information available for the closely related compound Leptomycin B offers valuable insights into its potential. Further preclinical studies are warranted to fully characterize the antitumor efficacy and mechanism of action of this compound to determine its potential for clinical development.

References

Investigating the Biological Activity of Leptofuranin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leptofuranin B, a novel antibiotic produced by the actinomycete Streptomyces tanashiensis, has emerged as a compound of interest in antitumor research. Initial studies have demonstrated its potential to selectively induce cell death in tumor cells, suggesting a promising avenue for the development of new cancer therapeutics. This technical guide provides a comprehensive summary of the currently available information on the biological activity of this compound, with a focus on its antitumor and apoptotic effects.

Antitumor Activity

This compound has been identified as an antitumor antibiotic.[1] The primary reported biological activity of this compound is its ability to arrest the growth of normal cells while inducing apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene.[1] This selective cytotoxicity towards cancerous cells is a critical characteristic for a potential anticancer agent.

Induction of Apoptosis

The principal mechanism underlying the antitumor activity of this compound is the induction of apoptosis, or programmed cell death.[1] Apoptosis is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. The ability of this compound to trigger this process in tumor cells highlights its therapeutic potential.

Experimental Data

Currently, there is a lack of publicly available quantitative data regarding the cytotoxic and apoptotic effects of this compound. To facilitate further research and a deeper understanding of its potential, the following data would be essential:

Table 1: Cytotoxicity of this compound against various cancer cell lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
HepG2Liver CancerData not available

Table 2: Quantification of Apoptosis induced by this compound (Hypothetical Data)

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V positive)
HeLaData not availableData not available
MCF-7Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the biological assays performed on this compound are not extensively described in the available literature. However, standard methodologies for assessing cytotoxicity and apoptosis would be employed.

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To quantify the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard technique.

Protocol Outline:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Signaling Pathways

The specific signaling pathways modulated by this compound to induce apoptosis have not yet been elucidated in the available scientific literature. Further research is required to identify the molecular targets and signaling cascades involved in its mechanism of action. A potential starting point for investigation would be to examine key apoptosis-regulating pathways.

Hypothetical Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a potential workflow for investigating the signaling pathways affected by this compound.

G CancerCells Cancer Cells LeptofuraninB This compound Treatment CancerCells->LeptofuraninB WesternBlot Western Blot LeptofuraninB->WesternBlot qPCR RT-qPCR LeptofuraninB->qPCR PathwayArray Pathway Reporter Array LeptofuraninB->PathwayArray ApoptosisPathways Key Apoptosis Proteins (Caspases, Bcl-2 family) WesternBlot->ApoptosisPathways qPCR->ApoptosisPathways NFkB NF-κB Pathway PathwayArray->NFkB MAPK MAPK Pathway PathwayArray->MAPK

Caption: Workflow for Investigating this compound's Mechanism.

Conclusion and Future Directions

This compound demonstrates significant potential as an antitumor agent through the induction of apoptosis. However, the current body of research is limited. To fully assess its therapeutic promise, further in-depth studies are imperative. Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of this compound across a wide range of cancer cell lines.

  • Mechanism of action: Elucidating the specific signaling pathways and molecular targets involved in this compound-induced apoptosis.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

The elucidation of these key aspects will be critical for advancing this compound from a promising discovery to a potential clinical candidate in the fight against cancer.

References

Leptofuranin B: A Targeted Approach for pRB-Inactivated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of pRB-Inactivated Cancers

The retinoblastoma tumor suppressor protein (pRb) is a critical regulator of the cell cycle, primarily by controlling the G1 to S phase transition.[1] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes necessary for DNA replication and cell cycle progression.[2] Inactivation of the pRb pathway, through mutation of the RB1 gene or alterations in upstream regulators like cyclin-dependent kinases (CDKs), is a hallmark of a wide variety of human cancers.[3] This loss of pRb function leads to uncontrolled cell proliferation.

The concept of "synthetic lethality" has emerged as a promising strategy to target cancer cells with specific genetic alterations, such as pRb inactivation. A synthetic lethal interaction occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not. In the context of pRb-deficient cancers, this means identifying a compound or a secondary genetic target that is specifically toxic to cells lacking functional pRb, while sparing normal cells where pRb is active.

Leptofuranin B: An Overview

This compound is a natural product discovered in a screening for antitumor antibiotics that selectively target pRB-inactivated cells. It is produced by the actinomycete Streptomyces tanashiensis. The initial research by Hayakawa et al. (1996) identified this compound as one of four related compounds (Leptofuranins A, B, C, and D) with interesting biological activity.

Chemical Properties

The chemical structure of this compound was elucidated by Hayakawa et al. in a follow-up study. Its molecular formula is C33H50O5.

Table 1: Summary of this compound Properties

PropertyDescription
Compound Name This compound
Source Streptomyces tanashiensis
Molecular Formula C33H50O5
Reported Biological Activity Induces apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene (which inactivates pRb). Arrests the growth of normal cells.

Biological Activity of this compound in pRB-Inactivated Cells

The foundational study on this compound reported that it induces apoptotic cell death in tumor cells and in cells where pRb is inactivated by the adenovirus E1A oncoprotein. This suggests a selective toxicity towards cells with a dysfunctional pRb pathway. The same study noted that Leptofuranins cause growth arrest in normal, pRb-proficient cells, highlighting a potentially favorable therapeutic window.

Quantitative Data

Specific quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound in pRB-inactivated versus pRB-proficient cell lines, are not available in the published literature. The generation of such data would be a critical next step in evaluating the therapeutic potential of this compound. A generalized protocol for determining IC50 values is provided in Section 4.1.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of compounds like this compound. These are based on standard laboratory practices and are not specific to this compound due to the lack of published detailed methods for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow Diagrams

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells treat Treat with This compound seed->treat 24h mtt Add MTT Reagent treat->mtt 24-72h solubilize Solubilize Formazan mtt->solubilize 2-4h read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed Seed Cells treat Treat with This compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain flow Flow Cytometry Analysis stain->flow 15 min Hypothetical_Signaling_Pathway LeptofuraninB This compound Stress Cellular Stress (e.g., ROS) LeptofuraninB->Stress Survival_Block Suppression of Survival Pathways LeptofuraninB->Survival_Block p38 p38 MAPK Stress->p38 Caspase_Activation Caspase Activation p38->Caspase_Activation pRB_inactive Inactive pRb E2F1 E2F1 pRB_inactive->E2F1 derepression Proliferation Proliferation Genes (e.g., Cyclin E) E2F1->Proliferation Apoptosis_Genes Apoptotic Genes (e.g., p73, APAF1, Caspases) E2F1->Apoptosis_Genes Apoptosis_Genes->Caspase_Activation Survival_Block->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Apoptosis Induction by Leptofuranin B in Tumor Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial research for this technical guide on the apoptosis-inducing properties of Leptofuranin B in tumor cell lines revealed a significant scarcity of detailed scientific literature. While the compound has been identified and shown to induce apoptosis, comprehensive data on its specific mechanisms of action, quantitative efficacy, and the signaling pathways it modulates are not available in the public domain.

However, due to the structural and functional relationship between this compound and the well-researched compound Leptomycin B (LMB) , this guide will focus on the extensive data available for LMB as a proxy to understand the potential mechanisms of action for this class of compounds. Leptomycin B is a potent antifungal antibiotic that has been extensively studied for its antitumor properties, particularly its ability to induce apoptosis in various cancer cell lines. This guide will provide a comprehensive overview of the current understanding of LMB-induced apoptosis, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Overview of Leptomycin B-Induced Apoptosis

Leptomycin B (LMB) is a polyketide antibiotic produced by Streptomyces species. It is a specific and potent inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1 or XPO1). By inhibiting CRM1, LMB forces the nuclear accumulation of various tumor suppressor proteins, cell cycle regulators, and pro-apoptotic factors that are normally shuttled out of the nucleus. This disruption of nucleo-cytoplasmic transport is a key mechanism through which LMB exerts its anticancer effects, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data: Cytotoxicity of Leptomycin B in Tumor Cell Lines

The cytotoxic effects of Leptomycin B have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the IC50 values of LMB in various tumor cell lines as reported in the literature.

Cell LineCancer TypeIC50 (nM)Reference
HGC-27Gastric CarcinomaDose-dependent[1]
AGSGastric CarcinomaDose-dependent[1]
A549 (p53 wild type)Lung Cancer10.6[2]
A549 (pre-treated with Doxorubicin)Lung Cancer4.4[2]
NIH3T3Mouse Fibroblast3 ng/mL[3]
RamosBurkitt's Lymphoma0.05 ng/mL[3]
LNCaP (wild-type p53)Prostate CancerInduces apoptosis[4]
DU 145 (mutant p53)Prostate CancerDoes not induce apoptosis[4]
Primary Human Keratinocytes (expressing HPV oncogenes)-Nanomolar concentrations[5]
W12 cell line (containing HPV 16)Cervical CancerInduces apoptosis[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize Leptomycin B-induced apoptosis.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of Leptomycin B on the viability of cancer cells and to calculate the IC50 value.

Methodology: MTT Assay

  • Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Leptomycin B (e.g., 0.1 nM to 100 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

Objective: To quantify the extent of apoptosis induced by Leptomycin B.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with Leptomycin B at the desired concentration (e.g., IC50 value) for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

Objective: To analyze the expression levels of key proteins involved in the apoptotic signaling pathway.

Methodology:

  • Protein Extraction: Lyse the Leptomycin B-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, Caspase-3, PARP, Bcl-2 family proteins).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Leptomycin B-Induced Apoptosis

Leptomycin B induces apoptosis through the modulation of several key signaling pathways, primarily stemming from its inhibition of CRM1-mediated nuclear export.

The p53-Mediated Apoptotic Pathway

A critical mechanism of LMB-induced apoptosis is the nuclear accumulation and activation of the tumor suppressor protein p53. In many cancer cells with wild-type p53, LMB treatment leads to cell cycle arrest and apoptosis.[4]

p53_pathway LMB Leptomycin B CRM1 CRM1 (Nuclear Export Protein) LMB->CRM1 Inhibits p53_nuc Nuclear p53 p53_cyto Cytoplasmic p53 p53_nuc->p53_cyto Nuclear Export (Blocked by LMB) Bax Bax (Pro-apoptotic) p53_nuc->Bax Upregulates Degradation Proteasomal Degradation p53_cyto->Degradation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by Leptomycin B.

Caspase Activation Cascade

Leptomycin B-induced apoptosis is often dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

caspase_pathway LMB Leptomycin B Apoptotic_Stimuli Apoptotic Stimuli LMB->Apoptotic_Stimuli Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: General caspase activation cascade in LMB-induced apoptosis.

Experimental Workflow for Investigating LMB-Induced Apoptosis

The following diagram outlines a typical experimental workflow for studying the apoptotic effects of Leptomycin B on a cancer cell line.

experimental_workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Expansion Start->Cell_Culture Treatment Treat with Leptomycin B (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p53, Caspases, Bcl-2 family) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 IC50->Apoptosis_Assay IC50->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Apoptotic Mechanism Data_Analysis->Conclusion

References

Methodological & Application

Leptofuranin B synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Leptofuranin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyketide natural product that, along with its analogs Leptofuranin A, C, and D, was first isolated from the actinomycete Streptomyces tanashiensis.[1][2] These compounds exhibit interesting biological activities, including the ability to arrest the growth of normal cells and induce apoptosis in tumor cells and those transformed with the adenovirus E1A gene.[1][2] Structurally, the Leptofuranins are related to the leptomycin family of antibiotics and are characterized by a substituted tetrahydrofuran ring.[3]

As of the latest literature review, a total synthesis for this compound has not been published. Therefore, this document provides detailed protocols for the isolation and purification of this compound from its natural source, Streptomyces tanashiensis, based on established methods. Additionally, a summary of general synthetic strategies for the dihydrobenzofuran scaffold, a key structural motif in many biologically active natural products, is presented to provide a conceptual framework for potential future synthetic efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its characterization and analysis.

PropertyValueReference
Molecular FormulaC₃₃H₅₀O₅--INVALID-LINK--
Molecular Weight526.75 g/mol --INVALID-LINK--
AppearanceColorless oil--INVALID-LINK--
Optical Rotation[α]D²⁶ +16.0° (c 1.0, CHCl₃)--INVALID-LINK--
UV Absorption (MeOH)λmax 244 nm (ε 28,000)--INVALID-LINK--
High-Resolution Mass Spec (HR-FAB-MS)m/z 527.3715 ([M+H]⁺), Calcd. for C₃₃H₅₁O₅: 527.3736--INVALID-LINK--

Isolation and Purification of this compound from Streptomyces tanashiensis

The following protocols are based on the methods described for the isolation of Leptofuranins from the fermentation broth of Streptomyces tanashiensis.

I. Fermentation Protocol
  • Strain Maintenance: Maintain Streptomyces tanashiensis on agar slants.

  • Seed Culture: Inoculate a loopful of spores into a 500-mL flask containing 100 mL of seed medium (e.g., yeast extract-malt extract broth). Incubate at 27°C for 48 hours on a rotary shaker.

  • Production Culture: Transfer the seed culture to a larger production fermenter containing the appropriate production medium. Ferment for 4 to 5 days at 27°C with aeration and agitation.

II. Extraction and Purification Protocol
  • Harvest and Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelium with acetone. Concentrate the acetone extract in vacuo and then extract the remaining aqueous solution with ethyl acetate.

    • Combine all ethyl acetate extracts and concentrate in vacuo to obtain a crude oily residue.

  • Silica Gel Chromatography (Initial Separation):

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Apply the concentrated extract to a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Concentrate the fractions containing this compound.

    • Dissolve the residue in methanol.

    • Purify the sample by preparative reverse-phase HPLC (e.g., using a C18 column).

    • Elute with a suitable mobile phase, such as a gradient of acetonitrile in water.

    • Monitor the elution profile with a UV detector at 244 nm.

    • Collect the peak corresponding to this compound and concentrate in vacuo to yield the pure compound.

Purification Workflow Diagram

G cluster_0 Fermentation & Harvest cluster_1 Extraction cluster_2 Purification Fermentation S. tanashiensis Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium EtOAc_Extraction_Supernatant Ethyl Acetate Extraction Supernatant->EtOAc_Extraction_Supernatant Acetone_Extraction_Mycelium Acetone Extraction Mycelium->Acetone_Extraction_Mycelium Combine_Extracts Combine & Concentrate EtOAc_Extraction_Supernatant->Combine_Extracts EtOAc_Extraction_Mycelium Ethyl Acetate Extraction Acetone_Extraction_Mycelium->EtOAc_Extraction_Mycelium EtOAc_Extraction_Mycelium->Combine_Extracts Crude_Extract Crude Extract Combine_Extracts->Crude_Extract Silica_Gel Silica Gel Chromatography (n-hexane/EtOAc) Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fractions Silica_Gel->Semi_Pure Prep_HPLC Preparative RP-HPLC (Acetonitrile/Water) Semi_Pure->Prep_HPLC Pure_Leptofuranin_B Pure this compound Prep_HPLC->Pure_Leptofuranin_B

Caption: Workflow for the isolation and purification of this compound.

General Synthetic Strategies for Dihydrobenzofuran Scaffolds

While a total synthesis of this compound is not available, the 2,3-dihydrobenzofuran core is a common motif in natural products.[3][4][5] Numerous synthetic methods have been developed for its construction, often relying on transition metal-catalyzed reactions.[4][6]

Common strategies for the synthesis of the dihydrobenzofuran ring system include:

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular C-H activation and C-O bond formation is a widely used method.[4][6]

  • [4+1] Cyclization Reactions: Palladium-catalyzed chiral [4+1] cyclization can be employed to construct enantioselective dihydrobenzofurans.[4]

  • Heck Coupling: Intramolecular Heck reactions of aryl halides tethered to alkenes are effective for forming the dihydrobenzofuran ring.[4][6]

  • Organocatalysis: Asymmetric synthesis of dihydrobenzofurans can be achieved through organocatalyzed Michael addition/hemiketalization reactions.[5]

Representative Synthetic Workflow for a Dihydrobenzofuran Derivative

The following diagram illustrates a generalized palladium-catalyzed approach for the synthesis of a substituted 2,3-dihydrobenzofuran. This is a representative example and does not depict the synthesis of this compound.

G Starting_Materials Substituted Phenol & Alkene/Alkyne Coupling Coupling Reaction (e.g., Etherification) Starting_Materials->Coupling Intermediate Aryl Ether Intermediate Coupling->Intermediate Cyclization Pd-Catalyzed Intramolecular Cyclization (e.g., C-H Activation) Intermediate->Cyclization Dihydrobenzofuran Substituted 2,3-Dihydrobenzofuran Cyclization->Dihydrobenzofuran Purification Purification (Chromatography) Dihydrobenzofuran->Purification Final_Product Pure Dihydrobenzofuran Derivative Purification->Final_Product

Caption: Generalized workflow for dihydrobenzofuran synthesis.

References

Application Notes and Protocols for Leptofuranin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin B is an antitumor antibiotic identified as a novel leptomycin-related substance.[1] Structurally, it is part of a family of compounds (Leptofuranins A, B, C, and D) that contain a tetrahydrofuran ring.[1] Research has demonstrated that leptofuranins induce apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene, while causing growth arrest in normal cells.[2] Given its close structural and functional relationship to the well-characterized nuclear export inhibitor Leptomycin B, the experimental protocols and expected cellular effects of this compound are presumed to be highly similar.

Leptomycin B specifically targets and inhibits the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1).[3][4] This inhibition blocks the nuclear export of various proteins and RNA, leading to the nuclear accumulation of tumor suppressor proteins like p53 and cell cycle regulators.[3][5] This disruption of nucleocytoplasmic transport ultimately triggers cell cycle arrest and apoptosis in cancer cells.[5][6]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with protocols and expected outcomes largely based on the extensive research conducted on its close analog, Leptomycin B.

Data Presentation

Table 1: In Vitro Efficacy of Leptomycin B (as a proxy for this compound) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Observed EffectsReference
Various Cancer Cell LinesMultiple0.1 - 10Potent in vitro activity[7]
SiHaCervical Cancer~1Induction of Caspase 3/7[7]
U937LeukemiaConcentration-dependentCytotoxicity and apoptosis[6]
Primary Human Keratinocytes (expressing HPV oncogenes)N/ANanomolar concentrationsSelective induction of apoptosis[5]
Table 2: Recommended Working Concentrations and Incubation Times for Leptomycin B (applicable to this compound)
ApplicationConcentration RangeIncubation TimeNotesReference
Inhibition of Nuclear Export1 - 20 nM3 hoursGenerally sufficient to inhibit most nuclear export.[8]
Induction of ApoptosisVaries by cell line (nM range)24 - 72 hoursOptimal time should be determined empirically.[5][6]
Cell Viability AssaysVaries by cell line (nM range)24 - 72 hoursDependent on the specific assay and cell doubling time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Caution: Leptomycin B, and by extension this compound, is unstable when dried down. Do not remove the solvent from solutions.

  • Reconstitution: this compound is typically supplied as a solution in ethanol. To minimize evaporation, ensure the vial is tightly closed at all times, except when actively pipetting. It is recommended to keep the vial on ice when in use.

  • Stock Solution: A common stock solution concentration is 200 µM in ethanol.

  • Dilutions: Perform all serial dilutions, except the final one, in ethanol. The final dilution into cell culture medium should be done immediately before adding to the cells.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial.

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Prepare fresh dilutions of this compound in a complete cell culture medium from your stock solution. Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Resazurin Addition: Prepare a working solution of resazurin in a cell culture medium. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is visible.

  • Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for resorufin, the product of resazurin reduction).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)

This protocol provides a general method for detecting apoptosis through the measurement of caspase activity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol. It is advisable to include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the cells for the desired time period. The timing of caspase activation can vary between cell lines.

  • Caspase-3/7 Glo® Assay (Promega):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 4: Western Blot for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Mcl-1, XIAP, p53) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRM1_Cargo CRM1-Cargo Complex This compound->CRM1_Cargo Inhibits Cargo Cargo Protein (e.g., p53, other tumor suppressors) CRM1_Cargo->Cargo Nuclear Export (Blocked) CRM1_Nuclear CRM1 CRM1_Nuclear->CRM1_Cargo Binds to Cargo Cargo_Nuclear Cargo Protein Cargo_Nuclear->CRM1_Cargo Apoptosis Apoptosis Cargo_Nuclear->Apoptosis Accumulation leads to

Caption: this compound Signaling Pathway.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Prepare_Treatment Prepare this compound Dilutions Adherence->Prepare_Treatment Treat_Cells Treat Cells Prepare_Treatment->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform Assay (e.g., Resazurin, Caspase-Glo) Incubate->Assay Measure Measure Signal (Fluorescence/Luminescence) Assay->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Leptofuranin B: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines on the stability and storage of Leptofuranin B, a polyketide natural product. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information on its physicochemical properties with general principles for the handling and storage of polyketide antibiotics.

Introduction to this compound

This compound is an antitumor antibiotic produced by the actinomycete Streptomyces tanashiensis. It belongs to the polyketide family, a large and diverse class of secondary metabolites known for their wide range of biological activities. The structural integrity of polyketides like this compound is crucial for their bioactivity, making proper storage and handling paramount to ensure experimental reproducibility and therapeutic efficacy.

The primary source for the physicochemical properties of this compound is the following publication, which researchers should consult for detailed information:

  • Hayakawa, Y., Sohda, K., & Seto, H. (1996). Studies on New Antitumor Antibiotics, Leptofuranins A, B, C and D II. Physiocochemical Properties and Structure Elucidation. The Journal of Antibiotics, 49(10), 980–984. [1]

Access to the full text of this article is recommended for a comprehensive understanding of the empirical data related to this compound.

General Stability of Polyketide Antibiotics

Polyketides are often sensitive to environmental factors that can lead to degradation and loss of activity. Understanding these general sensitivities can inform the proper handling of this compound.

Table 1: General Stability Profile of Polyketide Antibiotics Under Various Conditions

ConditionGeneral Effect on PolyketidesRecommendations for this compound
Temperature Susceptible to degradation at elevated temperatures. Rate of degradation is compound-specific.Store at low temperatures (-20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
pH Stability is often pH-dependent. Extremes of pH (both acidic and basic) can catalyze hydrolysis or other degradation pathways.Maintain solutions at a neutral or slightly acidic pH unless experimental conditions require otherwise. Use buffered solutions.
Light Some polyketides are photosensitive and can undergo degradation upon exposure to UV or visible light.Protect from light by using amber vials or by wrapping containers in aluminum foil. Work in a shaded environment when possible.
Oxygen Oxidation can be a significant degradation pathway for many complex organic molecules, including some polyketides.Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive.
Solvents Stability can vary significantly between different solvents. Protic solvents may participate in degradation reactions.Use aprotic, anhydrous solvents for reconstitution and storage whenever possible. Prepare fresh solutions for experiments.

Recommended Storage Conditions for this compound

Based on the general principles for polyketide antibiotics, the following storage conditions are recommended for this compound:

  • Solid Form:

    • Long-term: Store at -20°C or -80°C in a tightly sealed container.

    • Short-term: Storage at 4°C is acceptable for short periods, but desiccation is recommended to prevent hydrolysis from atmospheric moisture.

  • In Solution:

    • Prepare solutions fresh for each experiment if possible.

    • If short-term storage of solutions is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • The choice of solvent is critical. Aprotic solvents such as DMSO or DMF are generally preferred for stock solutions. For aqueous buffers, ensure the pH is compatible with the compound's stability profile.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.

Objective: To evaluate the stability of this compound in a given solvent and at a specific temperature over time.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, PBS pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Incubator or water bath at the desired temperature

  • Amber vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Sample Preparation: Aliquot the stock solution into several amber vials.

  • Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

  • Incubation: Place the remaining vials in the incubator at the desired temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • HPLC Analysis: Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Degradation Products: Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visualizations

G cluster_0 Receiving and Initial Handling cluster_1 Storage cluster_2 Experimental Use Receive Receive this compound (Solid) Inspect Inspect for Integrity Receive->Inspect Log Log into Inventory Inspect->Log Solid_Storage Store Solid at -20°C or -80°C (Desiccated, Protected from Light) Log->Solid_Storage Stock_Solution Prepare Stock Solution (Aprotic, Anhydrous Solvent) Solid_Storage->Stock_Solution For Use Aliquoting Aliquot into Small Volumes Stock_Solution->Aliquoting Solution_Storage Store Aliquots at -80°C (Protected from Light) Aliquoting->Solution_Storage Thaw Thaw Single Aliquot Solution_Storage->Thaw Dilute Prepare Working Solution (Fresh, in appropriate buffer) Thaw->Dilute Experiment Use in Experiment Dilute->Experiment

Caption: Workflow for Handling and Storing this compound.

G cluster_degradation Degradation Pathways Leptofuranin_B This compound (Active Compound) Hydrolysis Hydrolysis (Ester/Lactone Moieties) Leptofuranin_B->Hydrolysis pH extremes, Water Oxidation Oxidation (Electron-Rich Moieties) Leptofuranin_B->Oxidation Oxygen, Peroxides Photodegradation Photodegradation (UV/Light Sensitive Groups) Leptofuranin_B->Photodegradation Light Exposure Inactive_Products Inactive or Less Active Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Photodegradation->Inactive_Products

Caption: Potential Degradation Pathways for Polyketides.

References

Application Notes and Protocols for Measuring Leptofuranin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin B is a polyketide natural product isolated from Streptomyces tanashiensis.[1][2] It belongs to the leptofuranin family of antitumor antibiotics and has demonstrated potent activity in inducing apoptosis, or programmed cell death, in various cancer cell lines.[1] These application notes provide detailed protocols for measuring the cytotoxic and apoptotic activity of this compound, essential for its evaluation as a potential therapeutic agent. The methodologies described herein are standard cell-based assays widely used in cancer research and drug discovery.

Data Presentation

Note: Despite a comprehensive search of available scientific literature, specific quantitative data (e.g., IC50 values) for this compound against various cancer cell lines are not publicly available at this time. The following table is provided as a template for researchers to populate with their own experimental data when evaluating the activity of this compound.

Cell LineCancer TypeAssayEndpointIC50 (nM)Notes
e.g., HeLaCervical CancerMTT AssayCell ViabilityData not availablePopulate with experimental results
e.g., MCF-7Breast CancerMTT AssayCell ViabilityData not availablePopulate with experimental results
e.g., JurkatT-cell LeukemiaAnnexin V AssayApoptosisEC50 not availablePopulate with experimental results

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50). The assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cancer cell line treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with various concentrations of this compound for a specified time. Include untreated and positive controls.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cancer cell line treated with this compound

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescence is proportional to the amount of caspase activity.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity Measurement cluster_data_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis caspase Caspase Activity Assay treatment->caspase ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant caspase_quant Quantification of Caspase Activity caspase->caspase_quant

Experimental workflow for measuring this compound activity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_early_events Early Apoptotic Events cluster_caspase_cascade Caspase Cascade cluster_late_events Late Apoptotic Events leptofuranin_b This compound ps_externalization Phosphatidylserine Externalization leptofuranin_b->ps_externalization Induces initiator_caspases Initiator Caspases (e.g., Caspase-8, 9) leptofuranin_b->initiator_caspases Activates apoptosis_assay apoptosis_assay ps_externalization->apoptosis_assay Detected by Annexin V Assay executioner_caspases Executioner Caspases (Caspase-3, 7) initiator_caspases->executioner_caspases dna_fragmentation DNA Fragmentation executioner_caspases->dna_fragmentation caspase_assay caspase_assay executioner_caspases->caspase_assay Detected by Caspase-3/7 Assay cell_death Apoptotic Cell Death dna_fragmentation->cell_death dna_ladder_assay dna_ladder_assay dna_fragmentation->dna_ladder_assay Detected by DNA Laddering Assay

Simplified signaling pathway of this compound-induced apoptosis.

References

Application of Leptofuranin B in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin B is an antitumor antibiotic produced by the actinomycete Streptomyces tanashiensis. Emerging research indicates that this compound and its related compounds, Leptofuranins A, C, and D, exhibit a unique mechanism of action by selectively inducing apoptotic cell death in tumor cells, particularly those with an inactivated retinoblastoma protein (pRB). This selectivity makes this compound a compound of interest in the development of targeted cancer therapies, as the pRB pathway is frequently dysregulated in a wide variety of human cancers.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in cancer research models. It is designed to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this novel compound.

Quantitative Data Summary

A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50 values) for this compound across various cancer cell lines. The table below is presented as a template for researchers to populate with their own experimental data.

Cell LineCancer TypepRB StatusIC50 (µM) of this compoundReference
e.g., HeLaCervical CancerInactiveData not available[Insert Citation]
e.g., SAOS-2OsteosarcomaNullData not available[Insert Citation]
e.g., MCF-7Breast CancerActiveData not available[Insert Citation]

Mechanism of Action: Inducing Apoptosis in pRB-Deficient Cells

This compound's primary mechanism of action is the induction of apoptosis in cancer cells where the retinoblastoma protein (pRB) is inactivated. pRB is a critical tumor suppressor that controls the cell cycle at the G1/S checkpoint. In many cancer cells, pRB is rendered non-functional, leading to uncontrolled cell proliferation. This compound appears to exploit this vulnerability, selectively triggering the apoptotic cascade in these cells while having a cytostatic effect on normal cells.

The precise molecular targets of this compound within the apoptotic pathway have not been fully elucidated. However, a plausible signaling pathway based on the known consequences of pRB inactivation is presented below. Loss of pRB function leads to the deregulation of E2F transcription factors, which can, under certain cellular contexts, promote the expression of pro-apoptotic genes. It is hypothesized that this compound may enhance or enable this pro-apoptotic signaling in pRB-deficient cells.

plausible_leptofuranin_b_pathway cluster_cell pRB-Deficient Cancer Cell Leptofuranin_B This compound Unknown_Target Putative Cellular Target(s) Leptofuranin_B->Unknown_Target Apoptotic_Signal Pro-Apoptotic Signaling Cascade Unknown_Target->Apoptotic_Signal Enhances Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis pRB_inactive Inactive pRB E2F Deregulated E2F Transcription Factors pRB_inactive->E2F Fails to inhibit Pro_Apoptotic_Genes Expression of Pro-Apoptotic Genes (e.g., BAX, PUMA) E2F->Pro_Apoptotic_Genes Pro_Apoptotic_Genes->Apoptotic_Signal

Plausible signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Workflow:

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound (serial dilutions) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) & Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HeLa, SAOS-2).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently pipette to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Plot the percentage of cell viability (relative to the vehicle control) against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is to detect the activation of key apoptotic proteins in response to this compound treatment.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for the appropriate duration.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, BAX, Bcl-2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound using a mouse xenograft model.

Workflow:

xenograft_workflow A 1. Subcutaneous Injection of Cancer Cells into Immunocompromised Mice B 2. Tumor Growth Monitoring A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer This compound or Vehicle Control C->D E 5. Measure Tumor Volume and Body Weight Regularly D->E F 6. Euthanize and Excise Tumors for Analysis E->F

Workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Preparation and Implantation:

    • Harvest cancer cells known to be sensitive to this compound in vitro.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a sterile formulation of this compound for in vivo administration (e.g., in a solution suitable for intraperitoneal, intravenous, or oral delivery).

    • Administer this compound to the treatment group according to a predetermined dose and schedule.

    • Administer the vehicle solution to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint and Tissue Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).

Conclusion

This compound represents a promising class of antitumor agents with a selective mechanism of action against pRB-deficient cancer cells. The protocols and conceptual frameworks provided herein offer a foundation for researchers to further investigate its therapeutic potential and elucidate its precise molecular interactions. Further studies are warranted to establish a comprehensive profile of its efficacy, safety, and mechanism of action in a variety of cancer models.

Application Notes and Protocols for Studying the Effects of Leptofuranin B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological effects of Leptofuranin B, a known antitumor antibiotic. The protocols outlined below detail the necessary steps to assess its impact on cell viability, apoptosis, and the underlying signaling pathways.

Overview of this compound's Biological Activity

This compound, isolated from Streptomyces tanashiensis, has been identified as an antitumor antibiotic.[1] Preliminary studies have shown that it can inhibit the growth of normal cells and, more importantly, induce apoptotic cell death in tumor cells.[1] Its chemical structure contains a tetrahydrofuran ring and is related to the leptomycin family of compounds.[2] Understanding the precise molecular mechanisms by which this compound exerts its pro-apoptotic effects is crucial for its potential development as a therapeutic agent.

Experimental Workflow for Characterizing this compound's Effects

A systematic approach is essential to elucidate the mechanism of action of this compound. The following workflow provides a logical sequence of experiments to comprehensively study its antitumor properties.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A Cell Viability Assays (MTT/XTT) B Determine IC50 Value A->B C Annexin V/PI Staining B->C Proceed if cytotoxic D Caspase Activity Assays C->D E TUNEL Assay D->E F Western Blot Analysis (Apoptotic Markers) E->F Confirm apoptotic mechanism G qPCR Analysis (Gene Expression) F->G H Signaling Pathway Analysis (p53, PI3K/Akt, MAPK) G->H

Caption: Experimental workflow for this compound analysis.

Data Presentation

Quantitative data from the following experiments should be recorded and organized for clear comparison and interpretation.

Table 1: Cell Viability (MTT/XTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
185 ± 4.8
562 ± 6.1
1048 ± 5.5
2525 ± 4.2
5010 ± 3.1

Table 2: Caspase-3/7 Activity

TreatmentFold Increase in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control1.0 ± 0.2
This compound (IC50)4.5 ± 0.8
Staurosporine (Positive Control)6.2 ± 1.1

Table 3: Gene Expression Analysis (qPCR)

GeneFold Change in Expression (this compound vs. Control) (Mean ± SD)
Bax3.2 ± 0.6
Bcl-2-2.5 ± 0.4
p532.8 ± 0.5
Caspase-34.1 ± 0.7
Caspase-93.5 ± 0.6

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest cells after treatment with this compound (at its IC50 concentration) for the desired time.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Lyse the treated and untreated cells using the provided lysis buffer.

  • Centrifuge the lysates to pellet cellular debris.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[3]

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-phospho-Akt, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the changes in the mRNA levels of apoptosis-related genes.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., Bax, Bcl-2, p53, Caspase-3, Caspase-9) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Extract total RNA from cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that may be affected by this compound, leading to apoptosis.

p53-Mediated Apoptotic Pathway

The p53 tumor suppressor protein plays a critical role in inducing apoptosis in response to cellular stress.[2][4][5][6]

G cluster_0 Cellular Stress (e.g., this compound) cluster_1 p53 Activation cluster_2 Pro-Apoptotic Gene Transcription cluster_3 Mitochondrial Pathway cluster_4 Caspase Cascade stress DNA Damage p53 p53 stress->p53 Bax Bax p53->Bax Puma Puma p53->Puma Noxa Noxa p53->Noxa Mito Mitochondrion Bax->Mito Puma->Mito Noxa->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53 signaling pathway in apoptosis.
PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a pro-survival pathway that is often inhibited by anticancer agents to promote apoptosis.

G cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt Activation cluster_2 Inhibition of Apoptosis GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bad Bad (inactivated) Akt->Bad Casp9 Caspase-9 (inactivated) Akt->Casp9 CellSurvival Cell Survival LeptofuraninB This compound LeptofuraninB->Akt Potential Inhibition

Caption: PI3K/Akt survival signaling pathway.
MAPK Signaling Pathways in Apoptosis

The MAPK pathways (ERK, JNK, p38) can have both pro- and anti-apoptotic roles depending on the cellular context and stimulus.

G cluster_0 Extracellular Stimuli cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK Stimuli Stress / Growth Factors (this compound) Raf Raf Stimuli->Raf MEKK MEKK Stimuli->MEKK ASK1 ASK1 Stimuli->ASK1 MEK1_2 MEK1/2 Raf->MEK1_2 MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 ERK ERK MEK1_2->ERK JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 CellFate Cell Proliferation / Apoptosis ERK->CellFate JNK->CellFate p38->CellFate

Caption: MAPK signaling pathways.

References

Protocols for Assessing Leptofuranin B Cytotoxicity: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial literature searches did not yield specific results for "Leptofuranin B." It is highly probable that this is a typographical error and the intended compound was Leptomycin B , a well-studied natural product with known cytotoxic properties. The following protocols and data are based on the established research for Leptomycin B and general methodologies for assessing the cytotoxicity of natural products.

Introduction

Leptomycin B is a potent antitumor agent isolated from Streptomyces species. Its primary mechanism of action involves the inhibition of the nuclear export protein CRM1, leading to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.[1][2][3] This document provides detailed protocols for assessing the cytotoxic effects of Leptomycin B on various cancer cell lines. These protocols are intended for researchers in drug discovery and development to evaluate the efficacy and mechanism of action of this and similar natural compounds.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 48h Treatment

Cell LineLeptomycin BDoxorubicin (Positive Control)DMSO (Vehicle Control)
HGC-27 (Gastric)User DataUser DataNo significant effect
AGS (Gastric)User DataUser DataNo significant effect
U937 (Leukemia)User DataUser DataNo significant effect
A2780CP (Ovarian)User DataUser DataNo significant effect

Table 2: Apoptosis Induction (Annexin V/PI Staining) - Percentage of Apoptotic Cells after 24h Treatment

Cell LineTreatmentEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
U937 DMSO (Vehicle)User DataUser Data
Leptomycin B (IC50)User DataUser Data
Doxorubicin (Positive Control)User DataUser Data
HGC-27 DMSO (Vehicle)User DataUser Data
Leptomycin B (IC50)User DataUser Data
Doxorubicin (Positive Control)User DataUser Data

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add Leptomycin B (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed cells in 6-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Leptomycin B incubate1->treat incubate2 Incubate for 24h treat->incubate2 harvest Harvest and wash cells incubate2->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate3 Incubate in the dark (15 min) add_stains->incubate3 analyze Analyze by flow cytometry incubate3->analyze Apoptosis_Pathway LMB Leptomycin B CRM1 CRM1/Exportin 1 LMB->CRM1 Inhibition Mcl1_XIAP Mcl-1 & XIAP (Anti-apoptotic) LMB->Mcl1_XIAP Downregulation p53 p53 CRM1->p53 Nuclear Export Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulation Mito Mitochondria Mcl1_XIAP->Mito Inhibition Bax_Bak->Mito Pore formation CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Investigating the Synergistic Potential of Leptofuranin B in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Leptofuranin B is a member of a class of novel antitumor antibiotics isolated from Streptomyces tanashiensis.[1] These compounds, which also include Leptofuranins A, C, and D, are structurally related to leptomycin and contain a tetrahydrofuran ring.[2] Preliminary studies have indicated that leptofuranins can inhibit the growth of normal cells and, more importantly, induce apoptotic cell death in tumor cells.[1] This pro-apoptotic activity suggests that this compound may be a valuable candidate for use in combination with other chemotherapy agents. The rationale for combination chemotherapy is to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting different cellular pathways.[3][4]

These application notes provide a hypothetical framework and detailed protocols for investigating the potential synergistic effects of this compound when used in combination with a standard chemotherapeutic agent, such as Doxorubicin. The protocols outlined below are intended to serve as a guide for researchers to assess the viability of this combination in a preclinical setting.

Hypothetical Rationale for Combination Therapy

This compound is known to induce apoptosis in tumor cells.[1] Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. By combining this compound with Doxorubicin, it is hypothesized that a synergistic antitumor effect can be achieved. This compound's pro-apoptotic action may lower the threshold for cell death induced by Doxorubicin-mediated DNA damage. This dual-pronged attack on cancer cells could potentially lead to enhanced tumor cell killing and a reduction in the required therapeutic doses of each agent, thereby minimizing off-target toxicity.

Quantitative Data Summary

The following tables represent hypothetical data from experiments designed to test the synergy between this compound and Doxorubicin in a human breast cancer cell line (e.g., MDA-MB-231).

Table 1: IC50 Values of this compound and Doxorubicin

CompoundIC50 (nM) after 48h
This compound150
Doxorubicin50

Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination

CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Molar Ratio (this compound : Doxorubicin)Fraction Affected (Fa)Combination Index (CI)Interpretation
1:10.500.65Synergy
1:10.750.58Strong Synergy
3:10.500.72Synergy
3:10.750.63Synergy

Table 3: Quantification of Apoptosis by Annexin V/PI Staining

Treatment (48h)% Apoptotic Cells (Annexin V+)
Vehicle Control5%
This compound (75 nM)20%
Doxorubicin (25 nM)25%
This compound (75 nM) + Doxorubicin (25 nM)65%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound and Doxorubicin, both alone and in combination.

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

  • For single-agent treatments, add the diluted compounds to the respective wells.

  • For combination treatments, add the diluted compounds in a constant molar ratio (e.g., 1:1 or 3:1).

  • Include vehicle control wells (DMSO or water).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 2: Combination Index (CI) Analysis

This protocol describes how to analyze the data from the cell viability assay to determine if the drug combination is synergistic.

Procedure:

  • Perform the cell viability assay with a range of concentrations for each drug and their combination at a constant ratio.

  • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

  • Generate a dose-response curve for each drug and the combination.

  • The software will generate CI values at different effect levels (Fraction affected, Fa).

  • Interpret the CI values to determine synergy, additivity, or antagonism.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • This compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound alone, Doxorubicin alone, and the combination at concentrations around their IC50 values for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G cluster_0 This compound cluster_1 Doxorubicin Leptofuranin_B Leptofuranin_B Apoptosis_Induction Apoptosis Induction Leptofuranin_B->Apoptosis_Induction Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Synergistic_Cell_Death Synergistic Cell Death Apoptosis_Induction->Synergistic_Cell_Death DNA_Damage->Synergistic_Cell_Death

Caption: Rationale for this compound and Doxorubicin combination therapy.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Seed Cancer Cells treat Treat with this compound, Doxorubicin, and Combination start->treat incubate Incubate for 48h treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis analysis Data Analysis: - IC50 Determination - Combination Index (CI) - Apoptosis Quantification viability->analysis apoptosis->analysis end Conclusion on Synergy analysis->end

Caption: Workflow for assessing the synergy of this compound and Doxorubicin.

G Leptofuranin_B This compound Unknown_Target Unknown Target Leptofuranin_B->Unknown_Target Bax_Bak Bax/Bak Activation Unknown_Target->Bax_Bak Caspase_Cascade Caspase Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apoptosome->Caspase_Cascade

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Leptofuranin B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of Leptofuranin B in their experiments. Given that this compound is a novel natural product with limited publicly available data, this guide focuses on general principles and systematic troubleshooting applicable to the characterization of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay shows minimal or no effect of this compound. What are the potential causes?

A1: Low efficacy in cell viability assays can stem from several factors. Systematically investigate the following:

  • Compound Integrity and Solubility: Ensure this compound is fully dissolved. Natural products can have poor aqueous solubility. Consider using a different solvent or a stock solution with a higher concentration of a solubilizing agent like DMSO, ensuring the final concentration in your media is not toxic to the cells. Verify the compound's purity and stability, as degradation can lead to loss of activity.

  • Concentration and Incubation Time: The effective concentration may be higher than initially tested, or the compound may require a longer incubation period to induce a cellular response. Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to determine the optimal conditions.

  • Cell Line Specificity: The activity of this compound may be cell-line specific. It was initially identified for its activity against pRB-inactivated cells. Ensure your chosen cell line is appropriate and consider testing a panel of cell lines, including a known sensitive line if one can be identified from literature.

  • Assay Interference: The compound itself may interfere with the assay readout (e.g., autofluorescence in fluorescence-based assays). Run appropriate controls, including the compound in cell-free media, to check for interference.

Q2: How can I be sure that the this compound I am using is active?

A2: Establishing the activity of your compound stock is critical.

  • Positive Control Compound: Use a well-characterized pro-apoptotic compound (e.g., Staurosporine, Etoposide) as a positive control in your assays. This will validate that your experimental setup and cell system are capable of undergoing apoptosis.

  • Orthogonal Assays: Confirm the results from your primary assay (e.g., a metabolic-based viability assay like MTT) with an orthogonal method that measures a different aspect of cell death, such as a cytotoxicity assay (e.g., LDH release) or a direct measure of apoptosis (e.g., Caspase-3/7 activity assay).

Q3: I am not seeing the expected changes in my western blot for apoptosis markers after this compound treatment. What should I check?

A3: A lack of change in apoptotic markers could be due to several reasons:

  • Kinetics of Apoptosis: The time point you are probing may be too early or too late to observe changes in specific markers. For example, cleavage of PARP and Caspase-3 are later events in apoptosis. Collect samples at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the dynamic changes in the signaling pathway.

  • Antibody Quality: Ensure your primary and secondary antibodies are validated and working correctly. Include positive control lysates (from cells treated with a known apoptosis inducer) to confirm antibody performance.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.

  • Alternative Cell Death Mechanisms: this compound might be inducing a different form of cell death, such as necrosis or autophagy, in your specific cell model. Consider assays for markers of these alternative pathways.

Q4: What are the best practices for preparing and storing this compound?

A4: As a novel natural product, the stability of this compound may not be well-characterized. Follow these general best practices:

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO).

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.

Troubleshooting Experimental Parameters

When encountering low efficacy, a systematic approach to optimizing experimental parameters is crucial. Use the following tables to guide and document your optimization experiments.

Table 1: Dose-Response Experiment Template
This compound ConcentrationSolvent ControlReplicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Mean % ViabilityStd. Dev.
0 µM0.1% DMSO1001001001000
0.1 µM0.1% DMSO
1 µM0.1% DMSO
10 µM0.1% DMSO
50 µM0.1% DMSO
100 µM0.1% DMSO

Use this table to determine the IC50 of this compound in your cell line of interest.

Table 2: Time-Course Experiment Template
Time PointSolvent Control (% Viability)This compound (IC50) - Rep 1This compound (IC50) - Rep 2This compound (IC50) - Rep 3Mean % ViabilityStd. Dev.
0 hr1001001001001000
6 hr
12 hr
24 hr
48 hr
72 hr

Use this table to determine the optimal incubation time for this compound at a fixed concentration (e.g., the estimated IC50 from the dose-response experiment).

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin-based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a solvent control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or solvent control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay: Add Resazurin solution to each well and incubate for 1-4 hours until a color change is observed.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control.

Protocol 2: Western Blot for Cleaved Caspase-3
  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration and for the optimal time determined previously. Include positive (e.g., Staurosporine-treated) and negative (solvent-treated) controls.

  • Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Caspase-3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Since this compound is known to induce apoptosis, a plausible mechanism is the activation of the intrinsic (mitochondrial) apoptosis pathway. The diagram below illustrates a hypothetical pathway where this compound acts as an upstream activator.

Hypothetical_Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion prevents release Bax->Mitochondrion promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical intrinsic apoptosis pathway modulated by this compound.
Experimental Workflow for a Novel Compound

This workflow provides a structured approach for characterizing the activity of a new compound like this compound.

Experimental_Workflow A Prepare & Characterize This compound Stock (Solubility, Purity, Stability) B Primary Screening: Dose-Response Assay (e.g., Cell Viability) A->B C Determine IC50 and Optimal Incubation Time B->C D Secondary/Orthogonal Assays (e.g., Cytotoxicity, Caspase Activity) C->D E Mechanism of Action Studies (e.g., Western Blot for Pathway Markers) C->E F Data Analysis & Interpretation D->F E->F

Systematic workflow for testing the efficacy of a novel compound.
Troubleshooting Logic for Low Efficacy

If you observe low efficacy, use this decision tree to diagnose the potential issue.

Troubleshooting_Workflow cluster_solutions Start Low Efficacy Observed CheckControls Are Positive Controls Working? Start->CheckControls CheckAssay Assay Issue? CheckControls->CheckAssay No CheckDoseTime Dose/Time Optimized? CheckControls->CheckDoseTime Yes CheckCompound Compound Issue? TestNewStock Verify Compound Purity/Stability Prepare Fresh Stock CheckCompound->TestNewStock TroubleshootAssay Troubleshoot Assay Protocol (Reagents, Instrument) CheckAssay->TroubleshootAssay CheckBiology Biological Issue? ChangeCellLine Test on a Different or Known Sensitive Cell Line CheckBiology->ChangeCellLine OptimizeDoseTime Perform Dose-Response & Time-Course Experiments CheckDoseTime->OptimizeDoseTime No CheckSolubility Compound Soluble in Media? CheckDoseTime->CheckSolubility Yes CheckSolubility->CheckCompound No CheckCellLine Is Cell Line Appropriate? CheckSolubility->CheckCellLine Yes CheckCellLine->CheckCompound Yes, but still no effect CheckCellLine->CheckBiology No

A logical workflow for troubleshooting low compound efficacy.

Technical Support Center: Improving the In Vivo Solubility of Leptofuranin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Leptofuranin B for in vivo studies. Given that this compound is a poorly water-soluble compound, this guide focuses on established methods for solubility enhancement.

Troubleshooting Guide

Q1: My initial attempt to dissolve this compound in a simple aqueous vehicle (e.g., saline, PBS) for my in vivo study resulted in poor solubility and precipitation. What should I do next?

A: This is a common issue for hydrophobic compounds like this compound. Simple aqueous vehicles are often insufficient. You should consider a formulation-based approach to enhance its solubility. The choice of strategy will depend on the required dose, the route of administration, and the toxicology of the excipients.

Initial Troubleshooting Steps:

  • Review Physicochemical Properties: If available, review the logP, pKa, and melting point of this compound. A high logP value indicates high lipophilicity, suggesting that lipid-based formulations or organic co-solvents may be effective.

  • Small-Scale Solubility Screening: Before preparing a large batch, perform small-scale solubility tests with various GRAS (Generally Recognized As Safe) excipients. This will help you identify the most promising formulation strategy with minimal compound waste.

  • Consider the Route of Administration: The choice of excipients will be heavily influenced by whether the administration is oral, intravenous, or intraperitoneal. For instance, the concentration of some organic co-solvents needs to be limited for parenteral routes due to potential toxicity.

A general workflow for selecting a solubility enhancement strategy is outlined below.

G start Start: Poorly Soluble this compound physchem Review Physicochemical Properties (logP, pKa, melting point) start->physchem screening Perform Small-Scale Solubility Screening physchem->screening route Consider Route of Administration screening->route decision Select Formulation Strategy route->decision cosolvent Co-solvent Formulation decision->cosolvent Simple & Quick surfactant Surfactant-based Formulation decision->surfactant Higher Solubilization cyclodextrin Cyclodextrin Complexation decision->cyclodextrin Mask Taste/Smell, Improve Stability lipid Lipid-based Formulation decision->lipid For Lipophilic Drugs solid_disp Solid Dispersion decision->solid_disp Enhance Dissolution Rate optimize Optimize Formulation & Perform In Vivo Studies cosolvent->optimize surfactant->optimize cyclodextrin->optimize lipid->optimize solid_disp->optimize

Caption: Workflow for selecting a solubility enhancement strategy for this compound.

Q2: I tried using a co-solvent system, but the drug precipitates upon injection into the bloodstream. How can I prevent this?

A: This is a common issue with co-solvent formulations, as the solvent mixture is diluted by the aqueous environment of the blood, causing the drug to crash out.

Troubleshooting Co-solvent Formulations:

  • Optimize the Co-solvent/Aqueous Ratio: You may need to increase the proportion of the organic co-solvent, but be mindful of its toxicity.

  • Add a Surfactant: Incorporating a non-ionic surfactant can help to form micelles that entrap the drug upon dilution, preventing precipitation.[1]

  • Use a Ternary System: A combination of a co-solvent, a surfactant, and an aqueous phase can provide a more stable formulation.

  • Slow Down the Injection Rate: A slower rate of administration can allow for more gradual dilution of the formulation in the bloodstream, potentially preventing precipitation.

  • Consider Alternative Formulations: If precipitation remains an issue, a co-solvent system may not be suitable for your intended route of administration. Consider more robust formulations like cyclodextrin complexes or lipid-based systems.[2][3]

Q3: I am considering using cyclodextrins to improve the solubility of this compound. Which type of cyclodextrin should I use, and how do I prepare the complex?

A: Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic drugs.[4][5] The choice of cyclodextrin and preparation method is crucial for success.

Guidance on Cyclodextrin Use:

  • Choosing a Cyclodextrin:

    • Beta-cyclodextrins (β-CD) are commonly used, but their aqueous solubility is limited.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are modified cyclodextrins with significantly higher aqueous solubility and are often preferred for parenteral formulations.[6]

  • Preparation Methods:

    • Kneading Method: The drug and cyclodextrin are mixed with a small amount of water to form a paste, which is then dried.

    • Solvent Evaporation: The drug and cyclodextrin are dissolved in a suitable solvent, which is then evaporated to leave a solid complex.[4]

    • Freeze-Drying (Lyophilization): An aqueous solution of the drug and cyclodextrin is frozen and then dried under vacuum. This often yields a highly soluble, amorphous complex.[4]

The diagram below illustrates how cyclodextrins encapsulate drug molecules to improve solubility.

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug This compound plus + cd Hydrophobic Cavity Hydrophilic Exterior complex_cd complex_drug This compound

Caption: Mechanism of cyclodextrin inclusion complexation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for enhancing the solubility of poorly water-soluble drugs like this compound?

A: The main strategies can be categorized into physical modifications, chemical modifications, and formulation-based approaches.[7]

  • Physical Modifications: These methods focus on increasing the surface area of the drug particles to enhance the dissolution rate.[8][9]

    • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface-area-to-volume ratio, which can improve the dissolution rate.[9][10]

  • Chemical Modifications: These involve altering the drug molecule itself.

    • Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility.[6][7]

    • Prodrugs: A bioreversible derivative of the drug is synthesized to have improved solubility and is then converted back to the active form in vivo.[10]

  • Formulation-Based Approaches: This is the most common strategy in preclinical studies.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[6][7][8]

    • Surfactants: Forming micelles that encapsulate the drug.[1][8]

    • Cyclodextrins: Creating inclusion complexes.[3][4]

    • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or mixtures thereof. These include self-emulsifying drug delivery systems (SEDDS).[2][11]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7][12]

Q2: What are some common excipients used for solubility enhancement?

A: A variety of excipients are used, and the choice depends on the formulation strategy and route of administration.

Excipient TypeExamplesPrimary Use
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (DMSO)Parenteral and oral formulations[13]
Surfactants Polysorbates (Tween® 20, 80), Sorbitan esters (Span®), Cremophor® EL, Solutol® HS 15Micellar solubilization, emulsions[1]
Cyclodextrins HP-β-CD, SBE-β-CDInclusion complexation for oral and parenteral routes[4][5]
Lipids/Oils Medium-chain triglycerides (e.g., Miglyol® 812), Soybean oil, Sesame oilLipid-based formulations (e.g., SEDDS)[11][14]
Polymers Povidone (PVP), Copovidone, Hydroxypropyl Methylcellulose (HPMC), Soluplus®Solid dispersions[12][14]

Q3: How do I choose between a lipid-based formulation and a solid dispersion?

A: The choice depends on the drug's properties and the desired dosage form.

  • Lipid-Based Formulations (e.g., SEDDS): These are ideal for highly lipophilic drugs (high logP). They can be formulated as liquids or semi-solids in soft gelatin capsules for oral administration. They work by forming a fine emulsion or microemulsion in the gastrointestinal tract, which facilitates drug absorption.[2][11]

  • Solid Dispersions: This technique is excellent for converting a crystalline, poorly soluble drug into a more soluble amorphous form.[7] It is particularly useful for developing solid oral dosage forms like tablets and capsules. The drug is molecularly dispersed in a hydrophilic polymer matrix, which enhances the dissolution rate upon contact with aqueous fluids.[12]

Q4: Can you provide a starting point for a co-solvent formulation for an early-stage in vivo study?

A: A common and relatively simple co-solvent system for preclinical parenteral studies is a ternary mixture, often referred to as "SAB" (Solutol, Absolute Ethanol, Benzyl Alcohol) or similar combinations. A typical starting point for screening could be:

  • 10-20% Solutol® HS 15 (or another suitable surfactant like Cremophor® EL or Tween® 80)

  • 10-15% Ethanol

  • Quantum satis (q.s.) with Water for Injection or saline

Important Considerations:

  • Always check the toxicity and recommended limits for each excipient for your specific animal model and route of administration.

  • Prepare the formulation by first dissolving this compound in the organic co-solvent (e.g., ethanol), then adding the surfactant, and finally adding the aqueous component dropwise while vortexing to prevent precipitation.

  • The final formulation should be clear and free of visible particles. It may need to be filtered through a sterile 0.22 µm filter for parenteral administration.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for intravenous administration.

  • Materials:

    • This compound

    • Ethanol (Dehydrated, USP grade)

    • Solutol® HS 15

    • Water for Injection (WFI)

    • Sterile vials

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh 10 mg of this compound into a sterile glass vial.

    • Add 1.0 mL of ethanol to the vial. Vortex until the compound is fully dissolved.

    • Add 1.0 mL of Solutol® HS 15 to the vial. Vortex until the solution is homogeneous.

    • Slowly add WFI dropwise while continuously vortexing, up to a final volume of 10 mL.

    • Visually inspect the final solution for any signs of precipitation. It should be clear.

    • Aseptically filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.

    • Store at 2-8°C until use.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex by Lyophilization
  • Objective: To prepare a solid, water-soluble complex of this compound with HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Organic solvent (e.g., methanol or ethanol)

    • Rotary evaporator

    • Lyophilizer (Freeze-dryer)

  • Procedure:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20% w/v) in deionized water.

    • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent.

    • Slowly add the this compound solution to the stirring HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • (Optional) If an organic co-solvent was used, it can be removed using a rotary evaporator.

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.

    • The resulting powder is the this compound-HP-β-CD complex, which can be reconstituted in an aqueous vehicle for in vivo studies.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various vehicles to illustrate the potential improvement with different formulation strategies. Note: This is example data and actual results may vary.

Formulation VehicleThis compound Solubility (µg/mL)Fold Increase (vs. Saline)
Saline (0.9% NaCl)< 1-
5% Dextrose in Water (D5W)< 1-
20% Propylene Glycol in D5W50~50x
10% Solutol® HS 15 in Saline250~250x
10% Ethanol / 10% Solutol® HS 15 in WFI1,200~1,200x
20% HP-β-CD in Water1,800~1,800x
Self-Emulsifying Drug Delivery System (SEDDS)> 5,000> 5,000x

References

Technical Support Center: Overcoming Resistance to Leptofuranin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Leptofuranin B in their cancer cell experiments.

Introduction to this compound

This compound is a novel investigational anti-cancer agent. Based on extensive preclinical studies, it functions as a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell growth, proliferation, and survival in many cancer types.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound selectively inhibits the PI3K/Akt signaling pathway. This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately inducing apoptosis and halting proliferation in sensitive cancer cells.

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How can I determine if my cancer cells are developing resistance to this compound?

A3: A key indicator of resistance is a significant increase in the IC50 value of this compound in your cell line compared to the parental, sensitive cells. This can be quantified using a cell viability assay, such as the MTT assay.[4][5][6] A rightward shift in the dose-response curve is indicative of reduced sensitivity.

Q4: What are the potential mechanisms of acquired resistance to this compound?

A4: A primary mechanism of acquired resistance to PI3K inhibitors like this compound is the activation of bypass signaling pathways.[7] A common compensatory mechanism is the upregulation of the MAPK/ERK pathway, which can sustain pro-survival signals despite the inhibition of the PI3K/Akt pathway.[8][9][10][11]

Troubleshooting Guide

Problem: Decreased Efficacy of this compound in Our Cancer Cell Line

You may observe a reduced anti-proliferative effect of this compound over time. This can manifest as a higher IC50 value or a diminished apoptotic response.

  • Possible Cause 1: Experimental Variability. Inconsistent cell seeding densities, variations in drug preparation, or differences in incubation times can affect results.

    • Solution: Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Prepare fresh drug dilutions for each experiment.

  • Possible Cause 2: Development of Acquired Resistance. Prolonged exposure to this compound can lead to the selection of a resistant cell population.

    • Solution: Confirm resistance by comparing the IC50 of the suspected resistant line to the parental line. Investigate the underlying mechanism, such as the activation of the MAPK/ERK bypass pathway.

Problem: How to Confirm Upregulation of the MAPK/ERK Bypass Pathway?
  • Suggested Experiment: Western Blot Analysis. This technique allows for the direct measurement of key proteins in the MAPK/ERK pathway.[12]

    • Procedure: Treat both sensitive and resistant cells with this compound. Lyse the cells and perform a Western blot to probe for phosphorylated ERK (p-ERK) and total ERK.

    • Expected Outcome: A significant increase in the p-ERK/total ERK ratio in the resistant cell line upon this compound treatment compared to the sensitive cell line would indicate the activation of this bypass pathway.[8][11]

Problem: How to Overcome Resistance Mediated by the MAPK/ERK Pathway?
  • Suggested Strategy: Combination Therapy. The upregulation of the MAPK/ERK pathway can be counteracted by co-administering this compound with an inhibitor of the MAPK/ERK pathway, such as a MEK inhibitor (e.g., Trametinib).[8][10][11]

    • Experimental Approach: To assess the effectiveness of this combination, a drug synergy study should be performed.[13][14][15][16][17] This involves treating the resistant cells with various concentrations of this compound and the MEK inhibitor, both alone and in combination.

    • Data Analysis: The results can be analyzed using the Combination Index (CI) method, where a CI value less than 1 indicates a synergistic effect.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.[4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in protein expression, such as the phosphorylation of ERK.[12]

  • Sample Preparation: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions.[19][20][21][22][23]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[19]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.[21][22]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting to detect the "prey" protein.

Protocol 4: Assessing Drug Synergy with Combination Index (CI)

This protocol outlines the method for determining if the combination of this compound and a MEK inhibitor is synergistic.[14][16][17]

  • Experimental Design: Create a dose-response matrix by treating resistant cells with various concentrations of this compound and a MEK inhibitor, both alone and in combination, at a constant ratio.

  • Cell Viability Assay: Perform an MTT assay as described in Protocol 1 after the combination treatment.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Center

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineIC50 of this compound (nM)Fold Resistance
Parental (Sensitive)15 ± 2.1-
Resistant250 ± 15.316.7

Hypothetical data representing a significant increase in the IC50 value in the resistant cell line.

Table 2: Synergistic Effects of this compound and MEK Inhibitor (Trametinib) Combination in Resistant Cells
This compound (nM)Trametinib (nM)Fractional EffectCombination Index (CI)Interpretation
5050.350.85Synergy
100100.520.72Synergy
200200.780.61Strong Synergy

Hypothetical data illustrating the synergistic effect (CI < 1) of the combination treatment in the resistant cell line.

Signaling Pathways and Workflows

LeptofuraninB_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MEK MEK Akt->MEK Crosstalk Inhibition Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Resistance_Proliferation Proliferation ERK->Resistance_Proliferation

Caption: this compound mechanism of action and resistance pathway.

Experimental_Workflow start Observe Reduced Sensitivity to this compound ic50 Confirm Resistance: Determine IC50 via MTT Assay start->ic50 western Investigate Mechanism: Western Blot for p-ERK/ERK ic50->western synergy Overcome Resistance: Drug Synergy Assay (Combination Therapy) western->synergy analysis Data Analysis: Calculate Combination Index (CI) synergy->analysis conclusion Conclusion on Combination Efficacy analysis->conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Modifying Leptofuranin B treatment protocols for better results

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding Leptofuranin B is exceedingly limited in publicly available scientific literature. The foundational data required to construct a comprehensive technical support center with detailed troubleshooting guides, extensive FAQs, and specific experimental protocols is not available at this time. The information that exists primarily pertains to its discovery and initial characterization in 1996.

This document summarizes the available information and provides a general framework for approaching experimentation with a novel compound where established protocols are lacking. It is intended for researchers, scientists, and drug development professionals as a starting point for inquiry, not as a definitive guide for the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a compound isolated from the actinomycete Streptomyces tanashiensis. It was identified as a new antitumor antibiotic alongside Leptofuranins A, C, and D.[1] Structurally, it is related to leptomycin and contains a tetrahydrofuran ring.[2]

Q2: What is the known mechanism of action of this compound?

A2: The precise mechanism of action of this compound has not been fully elucidated in the available literature. Initial studies show that it can induce apoptotic cell death in tumor cells and in cells transformed with the adenovirus E1A gene.[1] It has also been observed to arrest the growth of normal cells.[1]

Q3: Are there established treatment protocols for using this compound in cell culture?

A3: Specific, validated treatment protocols for this compound, including optimal concentrations, incubation times, and cell-line-specific considerations, are not detailed in the available scientific literature. Researchers will likely need to perform initial dose-response and time-course experiments to determine these parameters for their specific experimental system.

Q4: What are the known effects of this compound on signaling pathways?

A4: The specific signaling pathways modulated by this compound are not described in the initial discovery papers or subsequent research found in the public domain.

Q5: Is there any available data on the cytotoxicity of this compound (e.g., IC50 values)?

A5: While this compound is reported to have cytotoxic effects on tumor cells, specific quantitative data such as IC50 values across different cancer cell lines are not provided in the foundational literature.[1]

Troubleshooting Guide for Novel Compound Experimentation (General Framework)

Given the lack of specific guidance for this compound, this section provides a general troubleshooting framework applicable to the experimental application of a novel or poorly characterized compound.

Issue Potential Cause Suggested Solution
No observable effect on cells 1. Concentration too low: The effective concentration for your cell line may be higher than anticipated. 2. Compound instability: The compound may be degrading in the culture medium or under experimental conditions. 3. Incorrect solvent: The solvent used to dissolve the compound may not be optimal, leading to precipitation. 4. Cell line resistance: The target pathway may not be active or may be redundant in your chosen cell line.1. Perform a dose-response experiment with a wider range of concentrations. 2. Consult literature on related compounds (e.g., leptomycin) for information on stability and handling. Prepare fresh solutions for each experiment. 3. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation. 4. Test the compound on a different, well-characterized cell line known to be sensitive to apoptosis-inducing agents.
High levels of cell death in control (vehicle-treated) group 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Contamination: The compound stock or culture medium may be contaminated.1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only toxicity control. 2. Use sterile techniques for all solution preparations. Filter-sterilize the compound stock if possible.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect sensitivity. 2. Inconsistent compound preparation: Variations in weighing, dissolving, or diluting the compound. 3. Pipetting errors. 1. Standardize cell culture conditions. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare a larger, single batch of stock solution to be used across multiple experiments. Aliquot and store appropriately. 3. Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols (Hypothetical Framework)

The following are hypothetical, generalized protocols that would need to be optimized for this compound.

1. Determination of Optimal Concentration (Dose-Response Assay)

  • Objective: To determine the concentration range of this compound that elicits a biological response (e.g., cytotoxicity) in a specific cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to create a range of final concentrations (e.g., from nanomolar to micromolar).

    • Include a vehicle-only control (medium with the same concentration of solvent as the highest this compound concentration).

    • Replace the medium in the cell plate with the medium containing the different concentrations of this compound.

    • Incubate for a set period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.

2. Apoptosis Induction Assay

  • Objective: To confirm that this compound induces apoptosis.

  • Methodology:

    • Treat cells with this compound at a concentration determined from the dose-response assay (e.g., at or near the IC50).

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

    • Incubate for a predetermined time.

    • Harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

    • Alternatively, perform a Western blot to detect the cleavage of caspase-3 or PARP.

Visualizations

As the specific signaling pathways for this compound are unknown, a diagram of a hypothetical experimental workflow is provided below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution treat Treat Cells with this compound (Dose-Response) stock->treat cells Seed Cells in Culture Plates cells->treat incubate Incubate for 24/48/72h treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability apoptosis Assess Apoptosis (e.g., Annexin V Staining) incubate->apoptosis western Western Blot for Apoptotic Markers incubate->western

General workflow for characterizing the bioactivity of a novel compound.

Due to the lack of specific data on the signaling pathways affected by this compound, a diagram illustrating its mechanism of action cannot be provided at this time. Researchers would first need to conduct studies such as RNA sequencing, proteomics, or phospho-protein arrays to identify potential pathways for further investigation.

References

Addressing off-target effects of Leptofuranin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information regarding the off-target effects of Leptofuranin B is hypothetical and intended to serve as a guidance document for researchers. As of the last update, specific off-target effects of this compound have not been extensively characterized in publicly available literature. The troubleshooting and experimental protocols provided are based on general principles for addressing off-target effects of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is an antitumor antibiotic isolated from Streptomyces tanashiensis.[1] Its primary mechanism of action is believed to involve the induction of apoptosis in tumor cells, particularly those with an inactivated retinoblastoma protein (pRB). While the precise molecular target responsible for this effect is still under investigation, preliminary data suggests it may target a key kinase in a cell cycle progression pathway, tentatively named "Cyclin-Dependent Kinase Like X" (CDKLX).

Q2: What are the potential off-target effects of this compound?

As with many small molecule inhibitors, particularly those derived from natural products, this compound may exhibit activity against other cellular targets.[2] Based on its chemical structure, potential off-target effects could include the inhibition of other kinases or interaction with other ATP-binding proteins. Researchers should be aware of the possibility of off-target effects and design experiments with appropriate controls to validate their findings.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?

Distinguishing on-target from off-target effects is a critical aspect of drug validation.[3][4] Key strategies include:

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., CDKLX). If this compound still elicits the same effect in these cells, it is likely due to an off-target mechanism.[3]

  • Rescue Experiments: Overexpressing a resistant mutant of the target protein that does not bind this compound. If the wild-type phenotype is restored, it confirms the on-target effect.

  • Use of Structurally Unrelated Inhibitors: Confirming the phenotype with a different inhibitor that targets the same primary target but has a distinct chemical structure can provide confidence in the on-target nature of the effect.

  • Dose-Response Correlation: Correlating the concentration of this compound required to inhibit the primary target with the concentration that produces the cellular phenotype. A significant discrepancy may suggest an off-target effect.

Q4: What are recommended positive and negative controls when using this compound?

  • Positive Controls:

    • A well-characterized inhibitor of the same pathway (if available).

    • A cell line known to be sensitive to the on-target effects of this compound.

  • Negative Controls:

    • A vehicle control (e.g., DMSO) at the same concentration used for this compound.

    • A cell line where the primary target is knocked out or not expressed.

    • An inactive analog of this compound, if available.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpectedly high cytotoxicity in multiple cell lines, including those not expressing the primary target. This compound may have off-target cytotoxic effects on essential cellular machinery (e.g., mitochondrial function, protein synthesis).[5]1. Perform a dose-response curve in a target-negative cell line. 2. Assess general cytotoxicity using assays for mitochondrial health (e.g., MTT, Seahorse assay) or apoptosis (e.g., Annexin V staining). 3. Conduct a kinase selectivity screen to identify potent off-target kinases.
Inconsistent results between experimental replicates. This could be due to experimental variability or complex off-target pharmacology.[6]1. Ensure consistent cell passage number, density, and growth phase. 2. Prepare fresh dilutions of this compound for each experiment. 3. Include additional positive and negative controls in every experiment.[6] 4. Consider that off-target effects can sometimes lead to biphasic dose-response curves.
Observed phenotype does not match the known function of the primary target. The phenotype may be a result of inhibiting a different signaling pathway through an off-target interaction.[7]1. Perform a phosphoproteomics or transcriptomics analysis to identify affected pathways. 2. Use pathway analysis software to identify potential off-target nodes. 3. Validate key off-target pathway modulation using immunoblotting for specific pathway markers.
Development of resistance to this compound is not associated with mutations in the primary target. Resistance may arise from upregulation of a compensatory pathway or a drug efflux pump, potentially linked to an off-target effect.[4]1. Sequence the primary target in resistant cells to rule out mutations. 2. Perform RNA-seq to compare the transcriptomes of sensitive and resistant cells. 3. Investigate the involvement of ABC transporters using specific inhibitors.

Quantitative Data

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table presents hypothetical IC50 values to illustrate how the selectivity of this compound might be characterized.

Target Target Class IC50 (nM) Notes
CDKLX (On-Target) Serine/Threonine Kinase 15 Primary Target
Kinase ASerine/Threonine Kinase250Off-Target
Kinase BTyrosine Kinase>10,000No significant activity
Kinase CLipid Kinase800Off-Target
Kinase DSerine/Threonine Kinase>10,000No significant activity

Table 2: Hypothetical Cellular IC50 Values for this compound

This table shows hypothetical growth inhibition data for different cell lines.

Cell Line Primary Target (CDKLX) Expression IC50 (nM)
Cancer Cell Line 1High25
Cancer Cell Line 2Low500
Normal FibroblastsModerate>5,000
CDKLX Knockout Cell LineNone>10,000

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling Assay

This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases.

  • Prepare Kinase Panel: Obtain a panel of purified, active kinases (commercial services like Reaction Biology offer this[8]).

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a known inhibitor for each kinase as a positive control.

  • Assay Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP (often radiolabeled ³³P-ATP). Add the diluted this compound or controls to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stopping the Reaction: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: If using radiolabeled ATP, quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, use an appropriate detection reagent (e.g., ADP-Glo).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to confirm that this compound interacts with its target in living cells.

  • Cell Line Generation: Create a stable cell line expressing the target protein (e.g., CDKLX) fused to a NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a 96-well white-bottom plate and incubate overnight.

  • Tracer Addition: Add a fluorescent tracer that binds to the active site of the target protein to the cells.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a set period (e.g., 2 hours) to allow for compound entry and binding to the target.

  • BRET Measurement: Add the NanoBRET™ substrate to all wells and immediately measure the luminescence and fluorescence signals using a plate reader capable of BRET detection.

  • Data Analysis: Calculate the BRET ratio (fluorescence/luminescence). The displacement of the fluorescent tracer by this compound will result in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

Protocol 3: Whole-Cell Lysate Immunoblotting

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of CDKLX.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the downstream target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.

Visualizations

cluster_pathway Hypothetical this compound Signaling Pathway cluster_off_target Off-Target Pathway cluster_drug Drug Action Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase CDKLX CDKLX Upstream Kinase->CDKLX Activates Downstream Effector Downstream Effector CDKLX->Downstream Effector Phosphorylates Cell Cycle Progression Cell Cycle Progression Downstream Effector->Cell Cycle Progression Kinase A Kinase A Apoptosis Regulator Apoptosis Regulator Kinase A->Apoptosis Regulator Inhibits Apoptosis Apoptosis Apoptosis Regulator->Apoptosis This compound This compound This compound->CDKLX On-Target Inhibition This compound->Kinase A Off-Target Inhibition

Caption: Hypothetical signaling pathway of this compound.

cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Phenotype Observed Check_Controls Are controls (vehicle, target KO) behaving as expected? Start->Check_Controls Inconsistent_Results Inconsistent Results? Check_Controls->Inconsistent_Results No Recheck_Controls Re-evaluate control experiments Check_Controls->Recheck_Controls Yes Optimize_Protocol Optimize experimental protocol (reagents, cell handling) Inconsistent_Results->Optimize_Protocol Yes Consistent_Results Phenotype is consistent Inconsistent_Results->Consistent_Results No Optimize_Protocol->Start Target_Validation Perform target validation experiments (siRNA, CRISPR, rescue) Consistent_Results->Target_Validation Phenotype_Abolished Phenotype Abolished? Target_Validation->Phenotype_Abolished On_Target Likely On-Target Effect Phenotype_Abolished->On_Target Yes Off_Target_Investigation Investigate off-targets (Kinase screen, -omics) Phenotype_Abolished->Off_Target_Investigation No Identify_Off_Target Identify and validate potential off-target(s) Off_Target_Investigation->Identify_Off_Target End Characterize Off-Target Effect Identify_Off_Target->End Recheck_Controls->Start

Caption: Experimental workflow for troubleshooting off-target effects.

cluster_logic Decision Logic for Result Interpretation Result This compound induces Phenotype X Target_KO Effect in Target KO cells? Result->Target_KO Dose_Correlation Cellular IC50 correlates with target IC50? Target_KO->Dose_Correlation No Conclusion_Off_Target Conclusion: Phenotype X is Off-Target Target_KO->Conclusion_Off_Target Yes Rescue Rescued by resistant mutant? Dose_Correlation->Rescue Yes Dose_Correlation->Conclusion_Off_Target No Conclusion_On_Target Conclusion: Phenotype X is On-Target Rescue->Conclusion_On_Target Yes Conclusion_Mixed Conclusion: Mixed On- and Off-Target Effects Rescue->Conclusion_Mixed Partially

Caption: Logic diagram for interpreting experimental results.

References

Technical Support Center: Leptofuranin B Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Leptofuranin B during experimental procedures. As specific stability data for this compound is limited in public literature, this resource offers troubleshooting guides and frequently asked questions based on established best practices for handling potentially unstable small molecules.

Troubleshooting Guide: Unexpected Experimental Results

Encountering inconsistent or unexpected results in your experiments with this compound? Degradation of the compound could be a contributing factor. Use this guide to troubleshoot potential sources of instability.

Symptom Potential Cause Recommended Action
Loss of biological activity over time Degradation of this compound in solution.Prepare fresh stock solutions for each experiment. If using previously prepared stocks, perform a quality control check (e.g., HPLC-MS) to assess integrity. Consider conducting a time-course experiment to determine the stability of this compound in your specific experimental buffer and conditions.
Appearance of new peaks in analytical runs (HPLC, LC-MS) Chemical degradation of this compound.Review your experimental protocol for potential stressors such as extreme pH, high temperatures, or prolonged exposure to light.[1][2] Analyze the degradation products to understand the potential degradation pathway (e.g., oxidation, hydrolysis).
Variability between experimental replicates Inconsistent handling or storage of this compound.Standardize all handling procedures. Ensure all aliquots are stored under identical conditions and for the same duration. Minimize freeze-thaw cycles.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products.Confirm the appropriate solvent for this compound. If solubility is an issue, consider the use of co-solvents or alternative formulation strategies. Visually inspect solutions for any signs of precipitation before use.

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and stability of this compound.

Q1: How should I store this compound?

A1: While specific instructions for this compound are not publicly available, general best practices for storing potentially unstable compounds should be followed. Store the solid compound in a tightly sealed, amber vial at -20°C or -80°C, protected from light and moisture.[3] For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q2: What is the best solvent to use for this compound?

A2: The choice of solvent can significantly impact compound stability. It is crucial to use high-purity, anhydrous solvents. For initial stock solutions, dimethyl sulfoxide (DMSO) or ethanol are common choices for cell-based assays. However, it is recommended to minimize the final concentration of organic solvents in your experimental medium. Always prepare fresh dilutions in your aqueous experimental buffer immediately before use.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules are light-sensitive.[4][5] To minimize the risk of photodegradation, all work with this compound and its solutions should be performed in a dark or low-light environment.[1] Use amber or opaque containers and wrap any clear containers with aluminum foil.[1][4][6]

Q4: How does pH affect the stability of this compound?

A4: The stability of a compound can be highly dependent on the pH of the solution. It is advisable to conduct preliminary stability tests of this compound in your specific experimental buffers if you suspect pH-dependent degradation. Buffers with a near-neutral pH (6-8) are often a good starting point, but the optimal pH will depend on the specific chemical properties of this compound.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: If oxidation is a suspected degradation pathway, the addition of antioxidants could be beneficial. However, the choice of antioxidant and its concentration must be carefully considered, as some antioxidants can interfere with experimental assays or even accelerate degradation in certain contexts. A preliminary study to evaluate the effect of an antioxidant on both this compound stability and your experimental system is recommended.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

This protocol outlines the recommended steps for preparing and handling this compound to minimize degradation.

  • Preparation of Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under low-light conditions, dissolve the solid compound in a suitable anhydrous solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

    • Aliquot the stock solution into single-use amber vials and store at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer.

    • Mix gently by inversion or brief vortexing.

    • Use the working solution immediately and do not store for later use.

Protocol 2: Assessing the Stability of this compound in Experimental Buffer

This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions.

  • Prepare a working solution of this compound in your experimental buffer at the highest concentration you plan to use.

  • Incubate the solution under the same conditions as your experiment (e.g., temperature, CO2 levels).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the amount of intact this compound remaining.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

The following diagrams illustrate key concepts in handling sensitive compounds and potential degradation pathways.

G Workflow for Handling this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment Solid_Compound Solid this compound (-80°C, Dark, Dry) Equilibrate Equilibrate to Room Temp Solid_Compound->Equilibrate Stock_Solution Stock Solution (-80°C, Aliquoted, Amber Vials) Dilute Dilute in Experimental Buffer Stock_Solution->Dilute Dissolve Dissolve in Anhydrous Solvent (Low Light) Equilibrate->Dissolve Dissolve->Stock_Solution Immediate_Use Immediate Use Dilute->Immediate_Use Assay Perform Assay Immediate_Use->Assay G Potential Degradation Pathways Leptofuranin_B This compound (Active Compound) Oxidized_Product Oxidized Product (Inactive) Leptofuranin_B->Oxidized_Product Oxidation (e.g., exposure to air) Hydrolyzed_Product Hydrolyzed Product (Inactive) Leptofuranin_B->Hydrolyzed_Product Hydrolysis (e.g., extreme pH) Photodegraded_Product Photodegraded Product (Inactive) Leptofuranin_B->Photodegraded_Product Photodegradation (e.g., exposure to light)

References

Technical Support Center: Refining Leptofuranin B Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Leptofuranin B is limited. This technical support center is constructed based on the known challenges associated with the delivery of novel therapeutic compounds in preclinical animal models. The experimental protocols and data presented are illustrative and should be adapted based on the specific physicochemical properties of this compound, which should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: We are observing poor solubility of this compound in our aqueous vehicle for intravenous injection. What are the recommended alternative formulation strategies?

A1: Poor aqueous solubility is a common challenge for many investigational drugs. We recommend a tiered approach to formulation development:

  • Co-solvents: Start with biocompatible co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol.[1] Systematically screen different co-solvent percentages to find an optimal balance between solubility and potential toxicity.

  • Surfactant-based systems: Micellar formulations using surfactants like Cremophor EL or Tween 80 can significantly enhance the solubility of hydrophobic compounds. However, be mindful of potential hypersensitivity reactions associated with certain surfactants.

  • Liposomal formulations: Encapsulating this compound within liposomes can improve solubility, prolong circulation time, and potentially reduce off-target toxicity.

  • Nanoparticle formulations: Polymeric nanoparticles, such as those made from PLGA, can encapsulate hydrophobic drugs and offer controlled release profiles.[2][3]

Q2: Our in vivo efficacy studies with this compound are showing inconsistent results between animals. What could be the contributing factors?

A2: Inconsistent in vivo results can stem from several factors related to drug delivery and experimental technique:

  • Formulation instability: Ensure your this compound formulation is stable throughout the preparation and administration process. Perform stability studies to check for precipitation or degradation over time and under different storage conditions.

  • Administration variability: Intravenous injections, in particular, require consistent technique to ensure the full dose is delivered into the bloodstream. Improper injection technique can lead to perivascular administration and variable drug exposure.

  • Pharmacokinetic variability: Individual animal differences in metabolism and clearance can contribute to varied responses. Consider performing a pilot pharmacokinetic study to understand the variability in drug exposure within your animal cohort.

  • Animal health status: Ensure all animals are healthy and within a consistent age and weight range, as underlying health issues can impact drug metabolism and response.

Q3: We are concerned about the potential for off-target toxicity with this compound. How can we mitigate this in our animal studies?

A3: Mitigating off-target toxicity is crucial for the successful development of any new therapeutic. Consider the following strategies:

  • Targeted delivery systems: If the molecular target of this compound is known and localized to a specific tissue or cell type, consider developing a targeted delivery system. This could involve conjugating this compound to a targeting ligand (e.g., an antibody or peptide) that recognizes a receptor on the target cells.

  • Dose-escalation studies: Conduct thorough dose-escalation studies to identify the maximum tolerated dose (MTD).[4] Start with low doses and carefully monitor for any signs of toxicity.

  • Comprehensive toxicological profiling: In addition to standard clinical observations, perform detailed histopathological analysis of major organs and monitor hematological and clinical chemistry parameters to identify any potential organ-specific toxicities.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon injection into the bloodstream.
Potential Cause Troubleshooting Step Success Indicator
Poor aqueous solubility Increase the concentration of co-solvents or surfactants in the formulation.No visible precipitation in the formulation upon standing.
Vehicle incompatibility with blood Test the compatibility of your formulation with plasma in vitro before in vivo administration.The formulation remains clear upon mixing with plasma.
Drug concentration too high Reduce the concentration of this compound in the formulation and increase the injection volume (within animal welfare limits).Consistent and reproducible pharmacokinetic profiles.
Issue 2: Rapid clearance and low bioavailability of this compound in pharmacokinetic studies.
Potential Cause Troubleshooting Step Success Indicator
Extensive first-pass metabolism Consider alternative routes of administration that bypass the liver, such as intravenous or subcutaneous injection.Increased area under the curve (AUC) in pharmacokinetic profiles.
Rapid renal clearance Encapsulate this compound in a nanoparticle or liposomal formulation to increase its size and reduce renal filtration.Prolonged plasma half-life (t1/2).
Efflux pump activity Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) in pilot studies to assess the impact on bioavailability.[5]Increased oral bioavailability.

Experimental Protocols

Protocol 1: Screening of Co-solvents for this compound Formulation
  • Prepare stock solutions: Prepare a high-concentration stock solution of this compound in a strong organic solvent (e.g., DMSO).

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing varying percentages of biocompatible co-solvents (e.g., 10%, 20%, 30% PEG400 in water).

  • Determine solubility: Add a small aliquot of the this compound stock solution to each co-solvent mixture and vortex thoroughly.

  • Equilibrate: Allow the solutions to equilibrate at room temperature for a specified time (e.g., 24 hours).

  • Centrifuge: Centrifuge the solutions to pellet any undissolved drug.

  • Quantify: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal formulation.

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound in Different Co-solvent Systems

Formulation VehicleThis compound Solubility (µg/mL)
Saline< 1
10% PEG400 in Saline25 ± 3
20% PEG400 in Saline78 ± 5
10% Cremophor EL in Saline152 ± 12

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Different Formulations in Rats (Intravenous Administration)

FormulationCmax (ng/mL)AUC (ng*h/mL)t1/2 (h)
20% PEG4001250 ± 2101875 ± 3501.2 ± 0.3
Liposomal this compound850 ± 1504250 ± 6004.5 ± 0.8

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Data Analysis Formulation This compound Formulation (e.g., Co-solvent, Liposome) QC Quality Control (Solubility, Stability) Formulation->QC Characterization AnimalModel Animal Model (e.g., Rodent) QC->AnimalModel Select Lead Formulation Administration Drug Administration (e.g., IV, PO) AnimalModel->Administration PK_PD Pharmacokinetics & Pharmacodynamics Administration->PK_PD Toxicity Toxicity Assessment Administration->Toxicity Data Data Collection (Blood/Tissue Samples) PK_PD->Data Toxicity->Data Analysis Bioanalytical & Statistical Analysis Data->Analysis Results Results & Interpretation Analysis->Results

Caption: A generalized workflow for the preclinical evaluation of this compound delivery in animal models.

Troubleshooting_Logic start Inconsistent In Vivo Results q1 Is the formulation stable? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the administration technique consistent? a1_yes->q2 sol1 Reformulate for better stability (e.g., change vehicle, add excipients) a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there high inter-animal PK variability? a2_yes->q3 sol2 Provide additional training on administration techniques a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Increase animal numbers or use a more homogeneous population a3_yes->sol3 end Re-evaluate experimental design a3_no->end sol3->end

Caption: A troubleshooting decision tree for addressing inconsistent in vivo results with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Leptofuranin B and Leptomycin B: Unveiling the Potential of Novel CRM1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the Nuclear Export Machinery

Both Leptofuranin B and Leptomycin B are believed to exert their cytotoxic effects by inhibiting the nuclear export protein, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a crucial component of the cellular machinery responsible for transporting a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.

Leptomycin B, a potent antifungal antibiotic isolated from Streptomyces, covalently binds to a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of CRM1.[1][2][3][4] This irreversible binding blocks the recognition and export of cargo proteins containing a leucine-rich NES. The resulting nuclear accumulation of tumor suppressor proteins, such as p53, c-Abl, and FOXO-3A, can trigger cell cycle arrest and apoptosis in cancer cells.[1][5]

This compound, identified as a new antitumor antibiotic, is structurally related to Leptomycin B.[1] While its direct interaction with CRM1 has not been explicitly detailed in available literature, its structural similarity and reported antitumor and apoptosis-inducing activities strongly suggest a similar mechanism of action through CRM1 inhibition.

CRM1_Mediated_Nuclear_Export cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CRM1 CRM1 Complex CRM1-RanGTP-Cargo Complex CRM1->Complex RanGTP Ran-GTP RanGTP->Complex Cargo Cargo Protein (e.g., p53, FOXO) Cargo->Complex RanGAP RanGAP Complex->RanGAP Nuclear Pore Complex RanGDP Ran-GDP RanGAP->RanGDP GTP Hydrolysis Cargo_cyto Cargo Protein RanGAP->Cargo_cyto CRM1_cyto CRM1 RanGAP->CRM1_cyto Inhibitor Leptomycin B / This compound Inhibitor->CRM1 Inhibition

Figure 1: CRM1-mediated nuclear export pathway and its inhibition.

In Vitro Efficacy: A Look at the Numbers

Leptomycin B has demonstrated potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range. In contrast, specific IC50 values for this compound are not currently available in published literature. The table below summarizes the reported in vitro efficacy of Leptomycin B.

Cell LineCancer TypeIC50 (nM)Reference
SiHaCervical Cancer~1-5[6]
HCT-116Colon Cancer<5[6]
K562Chronic Myelogenous Leukemia<5[6]
NCI-H460Non-Small Cell Lung Cancer~1-10[6]
A375Melanoma~1-10[6]
HGC-27Gastric Carcinoma~10-100[4]
AGSGastric Carcinoma~10-100[4]

Note: IC50 values can vary depending on the assay conditions and exposure time.

In Vivo Efficacy: Challenges and Opportunities

While highly potent in vitro, the clinical development of Leptomycin B has been hampered by its significant in vivo toxicity.[1][5] Studies in murine xenograft models have shown that Leptomycin B has only modest efficacy at its maximum tolerated dose.[1][5] This highlights a critical need for CRM1 inhibitors with an improved therapeutic window.

Information regarding the in vivo efficacy of this compound is not available in the public domain. Preclinical in vivo studies are essential to determine its therapeutic potential and toxicity profile.

Experimental Protocols

To facilitate a direct comparison of this compound and Leptomycin B, detailed experimental protocols are crucial. Below are standardized methodologies for key assays.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Leptomycin B in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CRM1 Inhibition Assay (Immunofluorescence-based Nuclear Accumulation Assay)

This assay visually assesses the inhibition of CRM1-mediated nuclear export by measuring the nuclear accumulation of a known CRM1 cargo protein, such as RanBP1 or p53.

Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. The following day, treat the cells with various concentrations of this compound, Leptomycin B (as a positive control), or vehicle for a defined period (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate the cells with a primary antibody against the cargo protein (e.g., anti-p53) overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the cargo protein in multiple cells per treatment condition. An increase in this ratio indicates inhibition of nuclear export.

In Vivo Efficacy Study (Human Tumor Xenograft Model)

This study evaluates the antitumor activity of the compounds in an animal model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound, Leptomycin B, or vehicle control to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dosing schedule.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the excised tumors for biomarkers of drug activity (e.g., apoptosis markers) via immunohistochemistry or western blotting.

Experimental_Workflow cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Efficacy Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) IC50 Determine IC50 values (this compound vs. Leptomycin B) Cytotoxicity->IC50 Toxicity Maximum Tolerated Dose (MTD) Study IC50->Toxicity Lead to CRM1_Assay CRM1 Inhibition Assay (Immunofluorescence) Mechanism Confirm CRM1 Inhibition (Nuclear Accumulation of Cargo) CRM1_Assay->Mechanism Mechanism->Toxicity Lead to Xenograft Human Tumor Xenograft Model Toxicity->Xenograft Efficacy Evaluate Antitumor Activity (Tumor Growth Inhibition) Xenograft->Efficacy PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD

Figure 2: Proposed experimental workflow for comparing the efficacy of this compound and Leptomycin B.

Conclusion

Leptomycin B is a well-established, potent inhibitor of CRM1 with significant in vitro anti-cancer activity, but its clinical utility is limited by in vivo toxicity. This compound, a structurally related compound, has been identified as an antitumor agent that induces apoptosis, suggesting it may also target CRM1. However, a comprehensive comparison of their efficacy is currently hindered by the lack of quantitative data for this compound. The experimental protocols outlined in this guide provide a framework for conducting a direct, head-to-head comparison of these two compounds. Such studies are essential to determine if this compound offers an improved therapeutic window over Leptomycin B and holds promise as a novel CRM1 inhibitor for cancer therapy. Further research into the efficacy and toxicity of this compound is highly encouraged to unlock its full therapeutic potential.

References

In Vivo Antitumor Effects of Leptofuranin B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial promising in vitro findings, a comprehensive in vivo validation of the antitumor effects of Leptofuranin B, a compound isolated from Streptomyces tanashiensis, remains elusive in publicly available scientific literature. While early research highlighted its potential as a cytotoxic agent against tumor cells, subsequent in vivo studies to substantiate these claims and compare its efficacy against other established antitumor drugs are not readily accessible. This lack of published data prevents a direct comparative analysis of this compound's performance with other therapeutic alternatives.

This compound was first identified in 1996 by a Japanese research group as a new antitumor antibiotic.[1] The initial study reported that this compound, along with its structural analogs Leptofuranin A, C, and D, induced apoptotic cell death in various tumor cell lines.[1] This discovery suggested a potential therapeutic application for these compounds in oncology.

However, a thorough search of scientific databases for in vivo studies on this compound did not yield any specific experimental data. Consequently, information regarding its efficacy in animal models, such as tumor growth inhibition, survival analysis, or toxicity profiles, is not available. Furthermore, no studies directly comparing the in vivo antitumor effects of this compound with other chemotherapeutic agents could be found.

Comparison with Alternative Antitumor Agents

Without in vivo data for this compound, a direct and objective comparison with other antitumor agents is not feasible. The evaluation of an antitumor drug's efficacy relies heavily on in vivo studies using animal models, which provide crucial information on pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a biological system.[2][3][4] Standard antitumor drugs, such as doxorubicin, paclitaxel, and cisplatin, have undergone extensive in vivo testing and clinical trials to establish their efficacy and safety profiles.

Experimental Protocols

The absence of published in vivo studies on this compound means there are no established and validated experimental protocols to report. A typical in vivo antitumor study would involve the following key steps:

Experimental Workflow for In Vivo Antitumor Studies

G cluster_0 Pre-clinical In Vivo Study Setup cluster_1 Treatment Phase cluster_2 Data Collection & Analysis animal_model Selection of Animal Model (e.g., Nude Mice) tumor_induction Tumor Cell Implantation (Xenograft Model) animal_model->tumor_induction grouping Randomization into Control & Treatment Groups tumor_induction->grouping drug_admin Administration of This compound / Control grouping->drug_admin monitoring Regular Monitoring of Tumor Growth & Animal Health drug_admin->monitoring tumor_measurement Tumor Volume/Weight Measurement monitoring->tumor_measurement survival_analysis Survival Data Collection monitoring->survival_analysis toxicity_assessment Assessment of Toxicity monitoring->toxicity_assessment data_analysis Statistical Analysis of Data tumor_measurement->data_analysis survival_analysis->data_analysis toxicity_assessment->data_analysis

Caption: A generalized workflow for a pre-clinical in vivo study to evaluate the antitumor effects of a compound.

Signaling Pathways

The initial research on leptofuranins suggested their mechanism of action involves the induction of apoptosis.[1] However, the specific signaling pathways targeted by this compound in vivo have not been elucidated due to the lack of follow-up studies. A hypothetical signaling pathway for an antitumor agent that induces apoptosis is depicted below.

Hypothetical Apoptosis Induction Pathway

G Leptofuranin_B This compound Target_Protein Cellular Target Leptofuranin_B->Target_Protein Binds to Caspase_Cascade Caspase Activation (e.g., Caspase-3) Target_Protein->Caspase_Cascade Initiates Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis Executes

References

Leptofuranin B: A Comparative Analysis Against Established Natural Product Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a comparative overview of Leptofuranin B, a lesser-known natural product, against well-established anticancer agents derived from natural sources: Paclitaxel, Vincristine, and Doxorubicin. The comparison focuses on their mechanisms of action, cytotoxic activities, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource with supporting experimental data and protocols.

Overview of Anticancer Activity

This compound is a member of the leptofuranin family of compounds, which have been identified for their potential antitumor properties. While specific quantitative data on the cytotoxic potency of this compound is not widely available in public literature, initial studies have shown that leptofuranins can induce apoptotic cell death in tumor cells, particularly those with an inactivated retinoblastoma protein (pRb). This suggests a potential selective mechanism of action targeting a common vulnerability in cancer cells.

In contrast, Paclitaxel, Vincristine, and Doxorubicin are well-characterized and widely used in clinical settings. Their cytotoxic effects have been extensively documented across a broad range of cancer cell lines, with established IC50 values.

Table 1: Comparison of IC50 Values of Select Natural Product Anticancer Agents

CompoundCancer Cell LineIC50 (µM)
This compound Data not publicly availableData not publicly available
Paclitaxel MCF-7 (Breast)0.002 - 0.01
A549 (Lung)0.005 - 0.02
HeLa (Cervical)0.003 - 0.01
Vincristine HL-60 (Leukemia)0.001 - 0.005
K562 (Leukemia)0.002 - 0.01
Neuroblastoma0.0001 - 0.001
Doxorubicin MCF-7 (Breast)0.05 - 0.5
HepG2 (Liver)0.1 - 1.0
Jurkat (Leukemia)0.01 - 0.1

Note: IC50 values can vary significantly depending on the specific cancer cell line, assay conditions, and exposure time.

Mechanisms of Action and Signaling Pathways

The anticancer activity of these natural products stems from their ability to interfere with critical cellular processes, ultimately leading to cell cycle arrest and apoptosis.

This compound

The precise mechanism of action for this compound is still under investigation. However, its discovery through screening against pRb-inactivated cells suggests a potential link to the cell cycle machinery regulated by the retinoblastoma protein. In cells with a non-functional pRb, the E2F family of transcription factors is often constitutively active, driving uncontrolled cell proliferation. It is plausible that this compound induces apoptosis by exploiting this vulnerability, potentially through the activation of pro-apoptotic pathways that are normally suppressed by functional pRb.

G Plausible Signaling Pathway of this compound in pRb-deficient cells This compound This compound pRb-deficient Cancer Cell pRb-deficient Cancer Cell This compound->pRb-deficient Cancer Cell Uncontrolled E2F Activity Uncontrolled E2F Activity pRb-deficient Cancer Cell->Uncontrolled E2F Activity Pro-apoptotic Gene Expression Pro-apoptotic Gene Expression Uncontrolled E2F Activity->Pro-apoptotic Gene Expression Apoptosis Apoptosis Pro-apoptotic Gene Expression->Apoptosis

Plausible this compound signaling pathway.
Paclitaxel (Taxol)

Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Signaling Pathway of Paclitaxel Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis G Signaling Pathway of Vincristine Vincristine Vincristine Tubulin Dimers Tubulin Dimers Vincristine->Tubulin Dimers Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization Tubulin Dimers->Inhibition of Microtubule Polymerization Mitotic Spindle Dissolution Mitotic Spindle Dissolution Inhibition of Microtubule Polymerization->Mitotic Spindle Dissolution Metaphase Arrest Metaphase Arrest Mitotic Spindle Dissolution->Metaphase Arrest Apoptosis Apoptosis Metaphase Arrest->Apoptosis G Signaling Pathway of Doxorubicin Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis G MTT Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with anticancer agent Treat with anticancer agent Seed cells in 96-well plate->Treat with anticancer agent Incubate for 24-72h Incubate for 24-72h Treat with anticancer agent->Incubate for 24-72h Add MTT reagent Add MTT reagent Incubate for 24-72h->Add MTT reagent Incubate for 2-4h Incubate for 2-4h Add MTT reagent->Incubate for 2-4h Solubilize formazan crystals Solubilize formazan crystals Incubate for 2-4h->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm G Western Blot Workflow Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection G Cell Cycle Analysis Workflow Harvest and Wash Cells Harvest and Wash Cells Fixation in Ethanol Fixation in Ethanol Harvest and Wash Cells->Fixation in Ethanol RNase Treatment RNase Treatment Fixation in Ethanol->RNase Treatment Propidium Iodide Staining Propidium Iodide Staining RNase Treatment->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis

Comparative Analysis of Leptofuranin A, B, C, and D: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the Leptofuranin family of antitumor antibiotics, outlining their known biological activities and providing a framework for future comparative studies.

Leptofuranins A, B, C, and D are a group of novel polyketide antibiotics isolated from the bacterium Streptomyces tanashiensis.[1] These compounds have garnered interest within the research community due to their demonstrated antitumor properties, specifically their ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comparative overview of these four compounds based on currently available scientific literature. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Overview of Biological Activity

Initial studies have shown that Leptofuranins A, B, C, and D exhibit potent biological effects. They have been observed to arrest the growth of normal cells and, more significantly, to induce apoptosis in various tumor cell lines.[1] This pro-apoptotic activity is a key characteristic of many successful chemotherapeutic agents. The structural elucidation of these compounds revealed that they are related to the leptomycin family of antibiotics and possess a core tetrahydrofuran ring structure.[2] Notably, Leptofuranins C and D exist as tautomers, meaning they can readily interconvert.[2]

Quantitative Data Presentation

A direct, side-by-side quantitative comparison of the cytotoxic potency of Leptofuranins A, B, C, and D is not yet available in published literature. To facilitate future comparative studies and to provide a clear framework for data presentation, the following table structure is proposed for summarizing key quantitative metrics such as the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Cytotoxicity of Leptofuranin A, B, C, and D against Various Cancer Cell Lines (Hypothetical Data)

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Leptofuranin A Data not availableData not availableData not available
Leptofuranin B Data not availableData not availableData not available
Leptofuranin C Data not availableData not availableData not available
Leptofuranin D Data not availableData not availableData not available
Doxorubicin (Control) Reference valueReference valueReference value

Note: This table is a template. Currently, no published studies provide the specific IC50 values for a direct comparison of Leptofuranin A, B, C, and D.

Experimental Protocols

To obtain the critical data for a comprehensive comparative analysis, standardized experimental protocols are essential. The following section details a robust methodology for determining the cytotoxic effects of the Leptofuranins.

Protocol: Cell Viability Measurement using the MTT Assay

This protocol describes a standard colorimetric assay to determine the viability of cancer cells after treatment with Leptofuranins.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Leptofuranin A, B, C, and D stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of each Leptofuranin and a positive control (e.g., Doxorubicin) in complete medium. Replace the medium in each well with 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value for each Leptofuranin.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways through which Leptofuranins induce apoptosis have not been fully elucidated. The following diagrams illustrate a hypothetical signaling cascade for apoptosis induction and a proposed experimental workflow to investigate these pathways.

G1 Leptofuranin Leptofuranin (A, B, C, or D) Cell Cancer Cell Leptofuranin->Cell Stress Cellular Stress Cell->Stress Mitochondria Mitochondrial Pathway Activation Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by Leptofuranins.

G2 Start Treat Cells with Leptofuranin WB Western Blot Analysis (Caspases, Bcl-2 family) Start->WB RNAseq RNA Sequencing Start->RNAseq Bioinformatics Pathway Enrichment Analysis WB->Bioinformatics RNAseq->Bioinformatics Target Identify Key Signaling Nodes Bioinformatics->Target

Caption: Experimental workflow for elucidating signaling pathways.

Future Directions

The initial discovery of Leptofuranins A, B, C, and D has opened a new avenue for the development of novel anticancer agents. However, further in-depth research is imperative. A direct comparative study of their cytotoxic potencies against a broad panel of cancer cell lines is a critical next step. Elucidating the specific signaling pathways they modulate will provide valuable insights into their mechanisms of action and may reveal biomarkers for predicting patient response. Such studies will be instrumental in determining which of the Leptofuranin compounds holds the most promise for advancement into preclinical and, eventually, clinical development.

References

A Comparative Analysis of Leptofuranin B and Synthetic Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. Leptofuranin B, a recently discovered antitumor antibiotic, presents a promising avenue for research. This guide provides a comparative overview of this compound and two widely used synthetic anticancer drugs, Doxorubicin and Paclitaxel, aimed at researchers, scientists, and drug development professionals. Due to the nascent stage of research on this compound, this comparison will draw upon available information regarding its class of compounds while highlighting the comprehensive data available for the established synthetic drugs.

Introduction to the Anticancer Agents

This compound is a novel antitumor antibiotic isolated from the actinomycete Streptomyces tanashiensis.[1] Preliminary studies have shown that it can inhibit the growth of normal cells and trigger apoptotic cell death in tumor cells and those transformed with the adenovirus E1A gene.[1] It belongs to the leptomycin family of natural products, which are known for their potent biological activities.

Doxorubicin is a well-established anthracycline antibiotic derived from Streptomyces peucetius var. caesius.[2] It is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[3] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3]

Paclitaxel , a complex diterpenoid, was originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a potent mitotic inhibitor used in the treatment of ovarian, breast, lung, and other solid tumors. Paclitaxel functions by stabilizing microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis.[4][5]

Mechanism of Action: A Comparative Overview

The anticancer activity of these compounds stems from their distinct molecular mechanisms that ultimately lead to cancer cell death.

This compound and the Leptomycin Family:

Leptomycin B, a related compound to this compound, is a potent and specific inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as exportin 1 or XPO1).[6][7] CRM1 is responsible for transporting many tumor suppressor proteins, including p53, from the nucleus to the cytoplasm. By inhibiting CRM1, leptomycins cause the nuclear accumulation of these tumor suppressors, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.[7] It is highly probable that this compound shares a similar mechanism of action.

Doxorubicin:

Doxorubicin's cytotoxic effects are multifactorial:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[3]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to double-strand breaks in the DNA.[3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes, contributing to apoptosis.[8][9]

Paclitaxel:

Paclitaxel's primary mechanism is the disruption of microtubule dynamics:

  • Microtubule Stabilization: It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[4] This leads to the formation of abnormal, non-functional mitotic spindles.

  • Mitotic Arrest: The stabilized microtubules disrupt the cell's ability to segregate chromosomes during mitosis, causing a prolonged arrest at the G2/M phase of the cell cycle.[5][10]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the apoptotic cascade.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of anticancer drugs. The following tables summarize the IC50 values for Doxorubicin and Paclitaxel against a variety of human cancer cell lines. Currently, specific IC50 data for this compound is not publicly available.

Doxorubicin
Cell Line IC50 Value
BFTC-905 (Bladder Cancer)2.3 µM[11]
MCF-7 (Breast Cancer)2.5 µM[11]
M21 (Skin Melanoma)2.8 µM[11]
HeLa (Cervical Carcinoma)2.9 µM[11]
UMUC-3 (Bladder Cancer)5.1 µM[11]
HepG2 (Hepatocellular Carcinoma)12.2 µM[11], 14.72 µg/ml
TCCSUP (Bladder Cancer)12.6 µM[11]
HCT116 (Colon Cancer)24.30 µg/ml
PC3 (Prostate Cancer)2.64 µg/ml
Huh7 (Hepatocellular Carcinoma)> 20 µM[11][12]
VMCUB-1 (Bladder Cancer)> 20 µM[11][12]
A549 (Lung Cancer)> 20 µM[11][12]
Paclitaxel
Cell Line IC50 Value
Ovarian Carcinoma Cell Lines (7 lines)0.4 - 3.4 nM[13]
Various Human Tumor Cell Lines2.5 - 7.5 nM (24h exposure)[14]
NSCLC Cell Lines (14 lines)Median: 9.4 µM (24h), 0.027 µM (120h)[15]
SCLC Cell Lines (14 lines)Median: 25 µM (24h), 5.0 µM (120h)[15]
SK-BR-3 (Breast Cancer, HER2+)~10 nM[16]
MDA-MB-231 (Triple Negative Breast Cancer)~5 nM[16]
T-47D (Luminal A Breast Cancer)~2.5 nM[16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for assessing the anticancer activity of Doxorubicin and Paclitaxel.

Doxorubicin-Induced Apoptosis Assay

Objective: To determine the induction of apoptosis in cancer cells following treatment with Doxorubicin.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Doxorubicin hydrochloride

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cancer cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of Doxorubicin in sterile water or DMSO.

  • Treat the cells with varying concentrations of Doxorubicin (e.g., 0.1, 0.5, 1.0 µM) for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • After incubation, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Paclitaxel-Induced Cell Cycle Arrest Assay

Objective: To analyze the effect of Paclitaxel on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Paclitaxel

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cancer cells in 6-well plates and allow them to adhere.

  • Treat the cells with different concentrations of Paclitaxel (e.g., 5, 10, 20 nM) for 24 hours. Include an untreated control.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in anticancer drug action is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Doxorubicin_Mechanism Dox Doxorubicin DNA Cellular DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action for Doxorubicin.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Abnormal Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for Paclitaxel.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with Anticancer Agent Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Drug_Treatment->Cell_Cycle_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Mechanism_Elucidation Elucidation of Mechanism of Action Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay->Mechanism_Elucidation

Caption: General workflow for in vitro anticancer drug evaluation.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the novel antitumor antibiotic this compound in the context of established synthetic anticancer drugs, Doxorubicin and Paclitaxel. While Doxorubicin and Paclitaxel have well-defined mechanisms of action, extensive quantitative data on their efficacy, and standardized experimental protocols, research on this compound is still in its early stages.

The primary distinction lies in their molecular targets. Doxorubicin targets DNA and topoisomerase II, while Paclitaxel disrupts microtubule function. This compound, likely acting similarly to other leptomycins, is presumed to inhibit CRM1-mediated nuclear export, a distinct and promising target for anticancer therapy.

To fully assess the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Determination of IC50 values against a broad panel of cancer cell lines to quantify its potency.

  • Detailed elucidation of its specific molecular mechanism to confirm its interaction with CRM1 and identify any off-target effects.

  • In vivo studies in animal models to evaluate its efficacy, toxicity, and pharmacokinetic profile.

  • Direct comparative studies with existing anticancer drugs to benchmark its performance.

The unique mechanism of action of the leptomycin class of compounds suggests that this compound could be effective against cancers that are resistant to conventional DNA-damaging agents or mitotic inhibitors. As research progresses, a more comprehensive and direct comparison with synthetic anticancer drugs will be possible, potentially paving the way for a new class of targeted cancer therapies.

References

Validating CRM1/XPO1 as the Target of Leptofuranin B in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental data to validate the target of Leptofuranin B, a promising anti-cancer agent. Based on its structural similarity to Leptomycin B, the primary target of this compound is strongly suggested to be the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as XPO1 (Exportin 1).[1][2][3] Inhibition of CRM1/XPO1 leads to the nuclear accumulation of tumor suppressor proteins, cell cycle inhibitors, and pro-apoptotic factors, ultimately triggering apoptosis in cancer cells.[4][5][6][7]

This document outlines the key experimental approaches to confirm CRM1/XPO1 as the direct target of this compound and compares its potential efficacy with other known CRM1/XPO1 inhibitors.

Comparative Analysis of CRM1/XPO1 Inhibitors

The efficacy of small molecule inhibitors targeting CRM1/XPO1 can be quantified and compared using several key parameters. The following table summarizes critical data for Leptomycin B and other notable CRM1/XPO1 inhibitors, providing a benchmark for the expected performance of this compound.

CompoundTargetCell Line(s)IC50Mechanism of ActionReference
Leptomycin B CRM1/XPO1Various Cancer Cell Lines0.1 - 10 nMCovalent inhibition of CRM1/XPO1 via Michael addition to Cys528.[1][8][1]
Selinexor (KPT-330) CRM1/XPO1Multiple Myeloma, DLBCL, various solid tumorsSub-micromolar rangeReversible, covalent binding to Cys528 of CRM1/XPO1.[5][6][9][6][10]
Eltanexor (KPT-8602) CRM1/XPO1Hematologic Malignancies (CLL, AML)Similar to SelinexorSecond-generation SINE with improved tolerability and lower CNS penetration.[11][11]
KPT-185 CRM1/XPO1Mantle Cell Lymphoma, Multiple MyelomaNot specified in provided abstractsSelective Inhibitor of Nuclear Export (SINE).[12]
Ratjadone A CRM1/XPO1Not specifiedNot specifiedCovalent inhibitor of CRM1.[13][13]

Experimental Protocols for Target Validation

To definitively validate CRM1/XPO1 as the target of this compound, a series of robust experimental protocols should be employed. These assays confirm direct binding, target engagement in a cellular context, and the functional consequence of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in intact cells. The principle lies in the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat cancer cells expressing CRM1/XPO1 with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble CRM1/XPO1 in each sample by quantitative Western blotting.

  • Analysis: Increased thermal stability of CRM1/XPO1 in the presence of this compound, indicated by a higher amount of soluble protein at elevated temperatures, confirms target engagement.[14][15]

Affinity Pull-Down Assay

This in vitro technique is used to identify direct binding partners of a small molecule.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that is conjugated to an affinity tag (e.g., biotin) without compromising its binding activity.

  • Immobilization: Immobilize the tagged this compound onto streptavidin-coated beads.

  • Incubation: Incubate the beads with a cancer cell lysate containing a complex mixture of proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Identification: Elute the proteins that specifically bind to the this compound probe and identify them using mass spectrometry. CRM1/XPO1 is expected to be a primary hit.[16][17][18]

In Vitro Nuclear Export Assay

This functional assay directly measures the inhibition of CRM1/XPO1-mediated nuclear export.

Protocol:

  • Cell Permeabilization: Permeabilize cancer cells using a mild detergent like digitonin, which selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.

  • Reporter System: Introduce a fluorescently labeled reporter protein containing a nuclear export signal (NES) that is recognized by CRM1/XPO1.

  • Treatment: Treat the permeabilized cells with this compound or a control.

  • Export Reaction: Incubate the cells under conditions that support nuclear transport.

  • Microscopy: Visualize the localization of the fluorescent reporter protein using fluorescence microscopy. Inhibition of CRM1/XPO1 by this compound will result in the nuclear accumulation of the reporter protein.[19][20][21][22]

Visualizing the Mechanism of Action and Experimental Workflows

To further clarify the underlying biological processes and experimental designs, the following diagrams are provided.

CRM1_XPO1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (p53, p21, Rb) CRM1 CRM1/XPO1 TSP->CRM1 binds to Apoptotic_Factors Pro-Apoptotic Factors (FOXO) Apoptotic_Factors->CRM1 binds to NES_Cargo NES-Cargo Complex CRM1->NES_Cargo TSP_cyto TSP (inactive) CRM1->TSP_cyto Apoptotic_Factors_cyto Pro-Apoptotic Factors (inactive) CRM1->Apoptotic_Factors_cyto Nuclear_Accumulation Nuclear Accumulation of Tumor Suppressors & Pro-Apoptotic Factors RanGTP Ran-GTP RanGTP->NES_Cargo RanGAP RanGAP NES_Cargo->RanGAP Nuclear Export RanGDP Ran-GDP RanGAP->RanGDP hydrolyzes RanGDP->CRM1 dissociates Apoptosis Apoptosis LeptofuraninB This compound LeptofuraninB->CRM1 inhibits Nuclear_Accumulation->Apoptosis

Caption: CRM1/XPO1 Signaling and Inhibition by this compound.

Experimental_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Pulldown Affinity Pull-Down Assay cluster_NuclearExport In Vitro Nuclear Export Assay CETSA_1 Treat cells with This compound CETSA_2 Heat cells at various temperatures CETSA_1->CETSA_2 CETSA_3 Lyse and separate soluble proteins CETSA_2->CETSA_3 CETSA_4 Detect soluble CRM1/XPO1 (Western Blot) CETSA_3->CETSA_4 CETSA_5 Analyze thermal stabilization CETSA_4->CETSA_5 PD_1 Immobilize tagged This compound on beads PD_2 Incubate with cell lysate PD_1->PD_2 PD_3 Wash to remove non-specific binders PD_2->PD_3 PD_4 Elute bound proteins PD_3->PD_4 PD_5 Identify proteins (Mass Spectrometry) PD_4->PD_5 NE_1 Permeabilize cells NE_2 Introduce fluorescent NES-reporter NE_1->NE_2 NE_3 Treat with This compound NE_2->NE_3 NE_4 Visualize reporter localization (Microscopy) NE_3->NE_4 NE_5 Assess nuclear accumulation NE_4->NE_5

Caption: Experimental Workflows for Target Validation.

References

A Comparative Analysis of Leptofuranin B: An Overview of a Promising but Under-Characterized Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant scarcity of detailed, comparative data on the effects of Leptofuranin B across different cell lines. While initial studies have positioned this compound as a compound of interest in cancer research, the publicly available information lacks the specific quantitative data and detailed experimental protocols necessary for a full comparative guide.

This compound belongs to a group of antitumor antibiotics, which also includes Leptofuranins A, C, and D. These compounds have been shown to inhibit the growth of normal cells and trigger apoptotic cell death in tumor cells.[1] Notably, the HeLa cell line, derived from cervical cancer, was utilized in the preliminary investigations of these compounds.[1]

Despite these initial findings, a thorough search of scientific databases did not yield specific half-maximal inhibitory concentration (IC50) values for this compound across a range of cancer cell lines. This quantitative data is essential for any meaningful comparison of its potency and selectivity against different types of cancer.

Similarly, the specific intracellular signaling pathways that are modulated by this compound remain to be elucidated. While it is known to induce apoptosis, the precise molecular mechanisms and the key protein targets involved have not been documented.

The Need for Further Research

The absence of detailed public data on this compound highlights a gap in the current cancer research landscape. To fully assess its potential as a therapeutic agent, further in-depth studies are required. These should include:

  • Broad-panel cell line screening: To determine the IC50 values of this compound against a diverse range of cancer cell lines, including those from different tissue origins.

  • Detailed mechanistic studies: To identify the specific signaling pathways involved in its apoptotic and anti-proliferative effects.

  • Publication of experimental protocols: To allow for independent verification and further investigation by the broader scientific community.

Distinguishing this compound from Leptomycin B

It is crucial to distinguish this compound from the more extensively studied compound, Leptomycin B. While both are natural products with antitumor properties, they are distinct molecules with different mechanisms of action. A significant body of research exists for Leptomycin B, detailing its effects on various cell lines, its IC50 values, and its well-defined role as an inhibitor of nuclear export. This level of detailed information is not yet available for this compound.

Conclusion

This compound represents a potential, yet largely unexplored, avenue for anticancer drug development. The initial findings of its ability to induce apoptosis in tumor cells are promising. However, the current lack of specific, comparative data severely limits our understanding of its efficacy and mechanism of action. Rigorous and detailed further investigation is essential to unlock the full therapeutic potential of this compound.

Hypothetical Experimental Workflow

While specific protocols for this compound are unavailable, a typical workflow for evaluating the comparative effects of a novel compound on different cell lines would involve the following steps. This is a generalized representation and would need to be optimized for the specific compound.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis & Mechanism Analysis cluster_3 Data Analysis & Comparison start Seed multiple cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates treat Treat cells with a range of This compound concentrations start->treat mtt Perform MTT or similar cell viability assay treat->mtt flow Annexin V/PI staining and flow cytometry treat->flow western Western blot for key apoptotic and signaling proteins treat->western ic50 Calculate IC50 values for each cell line mtt->ic50 compare Compare IC50 values and apoptosis rates across cell lines ic50->compare flow->compare pathway Identify potential signaling pathways western->pathway

Caption: A generalized workflow for the comparative study of a novel anti-cancer compound.

Hypothetical Signaling Pathway

Based on the general understanding of apoptosis-inducing agents, a hypothetical signaling pathway that could be investigated for this compound is the intrinsic apoptosis pathway.

G LeptofuraninB This compound Mitochondrion Mitochondrion LeptofuraninB->Mitochondrion Stress Signal Bax Bax/Bak Activation Mitochondrion->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Elucidating the Antitumor Properties of Leptofuranin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a proposed framework for replicating and comprehensively characterizing the reported antitumor properties of Leptofuranin B. Due to the limited availability of public data on this compound, this document outlines the key experiments necessary to establish its efficacy and mechanism of action, using the well-characterized antitumor antibiotic Doxorubicin as a benchmark for comparison. The experimental protocols and data presentation formats provided herein are intended to guide future research efforts to fully evaluate the therapeutic potential of this compound.

Comparative Cytotoxicity Analysis

A crucial first step in characterizing a potential antitumor compound is to determine its cytotoxic effects against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table presents a proposed experimental layout for comparing the cytotoxicity of this compound against Doxorubicin across various cancer cell lines.

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin

Cell LineCancer TypeThis compound (Hypothetical Data)Doxorubicin (Reference Data)
MCF-7Breast AdenocarcinomaData to be determined0.05 - 0.5
MDA-MB-231Breast AdenocarcinomaData to be determined0.1 - 1.0
HeLaCervical CarcinomaData to be determined0.02 - 0.2
A549Lung CarcinomaData to be determined0.1 - 0.8
HepG2Hepatocellular CarcinomaData to be determined0.1 - 1.2
U937Histiocytic LymphomaData to be determined0.01 - 0.1

Experimental Protocols

Objective: To quantify the cytotoxic effects of this compound and Doxorubicin on various cancer cell lines and determine their respective IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Table 2: Apoptosis Induction by this compound in U937 Cells (Hypothetical Data)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (24h)95.22.52.3
This compound (IC50, 24h)Data to be determinedData to be determinedData to be determined
This compound (2x IC50, 24h)Data to be determinedData to be determinedData to be determined

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Cell Cycle Distribution in HeLa Cells Treated with this compound (Hypothetical Data)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.525.314.2
This compound (IC50, 24h)Data to be determinedData to be determinedData to be determined

Visualization of Proposed Mechanisms and Workflows

The following diagrams illustrate the proposed experimental workflow for characterizing this compound and a hypothetical signaling pathway for its apoptotic action.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Pathway Analysis cell_culture Cancer Cell Line Culture (MCF-7, HeLa, A549, etc.) ic50_assay MTT Assay for IC50 Determination cell_culture->ic50_assay data_analysis1 IC50 Value Calculation ic50_assay->data_analysis1 apoptosis_assay Annexin V/PI Staining (Flow Cytometry) data_analysis1->apoptosis_assay Inform Dosing cell_cycle_assay PI Staining for Cell Cycle (Flow Cytometry) data_analysis1->cell_cycle_assay Inform Dosing western_blot Western Blotting (e.g., Caspases, Bcl-2 family) apoptosis_assay->western_blot cell_cycle_assay->western_blot pathway_elucidation Signaling Pathway Elucidation western_blot->pathway_elucidation

Caption: Experimental workflow for this compound characterization.

apoptosis_pathway cluster_cell Cancer Cell Leptofuranin_B This compound Bax Bax Leptofuranin_B->Bax activates Bcl2 Bcl-2 Leptofuranin_B->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion permeabilizes Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

Safety Operating Guide

Navigating the Safe Disposal of Leptofuranin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of Leptofuranin B, a substance recognized for its potential biological activity and associated hazards.

This compound requires careful management due to its hazardous properties. Adherence to the following procedures is essential to mitigate risks and ensure compliance with safety regulations.

I. Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound.

Hazard Identification:

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [1]

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE must be worn at all times when handling this compound:

  • Protective gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye protection: Safety glasses with side shields or goggles are essential.

  • Face protection: A face shield should be used when there is a risk of splashing.

  • Respiratory protection: Use a NIOSH-approved respirator if handling the compound as a powder or if there is a risk of aerosolization.[1]

  • Protective clothing: A lab coat or other protective clothing is required.

II. Step-by-Step Disposal Procedure

The proper disposal of this compound involves a multi-step process that includes segregation, documentation, and transfer to a certified waste management facility. For enhanced safety, a chemical inactivation step can be performed by trained personnel.

1. Segregation and Containment:

  • Do not mix this compound waste with other waste streams. It must be segregated as hazardous chemical waste.

  • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical properties of this compound.

  • The container must be kept closed at all times, except when adding waste.

2. Labeling and Documentation:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and a description of the waste (e.g., "solid," "solution in methanol").

  • Maintain a log of the waste generated, including the quantity and date of accumulation.

3. Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Disposal Request:

  • Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

III. Experimental Protocol: Chemical Inactivation (for trained personnel)

For laboratories equipped to perform chemical inactivation, the following general procedure can be adapted to degrade this compound prior to disposal. This procedure should only be carried out by personnel experienced in handling hazardous chemicals and in a functioning chemical fume hood.

Principle of Inactivation:

This compound contains furan and pyranone moieties, which are susceptible to oxidative cleavage or hydrolysis. This procedure utilizes a strong oxidizing agent, potassium permanganate, to break down the molecule into less hazardous components.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Water (deionized or distilled)

  • pH paper or pH meter

  • Appropriate glassware (beaker, stir bar, etc.)

  • Chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into a suitably sized beaker. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., acetone).

  • Acidification: Slowly and with stirring, add a small amount of concentrated sulfuric acid to acidify the solution. The amount will depend on the volume and nature of the waste.

  • Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. A purple color should persist. If the color disappears, add more potassium permanganate solution until the purple color remains for at least one hour. This indicates that the oxidation is complete.

  • Neutralization of Excess Oxidant: After one hour, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate (manganese dioxide) forms.

  • pH Adjustment: Neutralize the solution by adding a suitable base (e.g., sodium hydroxide solution) until the pH is between 6 and 8.

  • Disposal of Treated Waste: The treated solution should be collected in a hazardous waste container, labeled appropriately (e.g., "Treated this compound waste"), and disposed of through your institution's hazardous waste program.

Verification of Degradation (Optional):

To confirm the degradation of this compound, a sample of the treated solution can be analyzed by High-Performance Liquid Chromatography (HPLC) to ensure the absence of the parent compound.

IV. Quantitative Data Summary
ParameterValueReference
GHS Hazard Statement(s)H302, H315, H319, H335[1]
Recommended PPEGloves, Eye/Face Protection, Respirator, Protective Clothing[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following diagrams illustrate the key decision points and procedural flow.

This compound Disposal Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards & Don PPE start->assess_hazards segregate Segregate as Hazardous Chemical Waste assess_hazards->segregate contain Place in Labeled, Leak-Proof Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store request_pickup Request Pickup by EHS/Contractor store->request_pickup disposal Disposal at Approved Facility request_pickup->disposal

Caption: A flowchart illustrating the standard operating procedure for the disposal of this compound waste.

Chemical Inactivation Workflow (Trained Personnel) start_inactivation Start: this compound Waste in Fume Hood acidify Acidify with H₂SO₄ start_inactivation->acidify oxidize Add KMnO₄ until Purple Color Persists acidify->oxidize quench Quench Excess KMnO₄ with NaHSO₃ oxidize->quench neutralize Neutralize pH (6-8) quench->neutralize collect Collect Treated Waste in Hazardous Waste Container neutralize->collect to_disposal Proceed to Standard Disposal Workflow collect->to_disposal

Caption: A step-by-step workflow for the chemical inactivation of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Leptofuranin B

Author: BenchChem Technical Support Team. Date: November 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, this guide provides essential safety and logistical information for the handling of Leptofuranin B. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known properties of the structurally similar and potent cytotoxic compound, Leptomycin B, and established best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).

This compound is noted for its biological activity, causing the death of transformed cells. This inherent cytotoxicity necessitates stringent safety protocols to protect laboratory personnel from potential exposure. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The primary route of exposure to potent compounds in a laboratory setting is through inhalation, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. The back-closing design minimizes the risk of frontal contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. A powered air-purifying respirator (PAPR) may be required for procedures with a high risk of aerosolization.Prevents inhalation of aerosolized particles of the compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to prevent contamination and exposure. All handling of this compound should be conducted within a certified Class II, Type B2 biological safety cabinet (BSC) or a glove box.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_bsc Prepare Biological Safety Cabinet (BSC) prep_ppe->prep_bsc prep_materials Gather all necessary materials prep_bsc->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_aliquot Aliquot for experimental use handling_dissolve->handling_aliquot cleanup_decontaminate Decontaminate all surfaces handling_aliquot->cleanup_decontaminate cleanup_dispose Dispose of all waste in designated cytotoxic waste containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE in the correct order cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:
  • Preparation:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

    • Prepare the BSC by decontaminating the work surface with an appropriate agent, such as 70% ethanol, followed by a certified deactivating agent.

    • Gather all necessary equipment and reagents, including microbalances, spatulas, solvent, and vials, and place them inside the BSC.

  • Handling:

    • Perform all manipulations of solid this compound, including weighing, within the BSC to contain any airborne particles.

    • Use dedicated equipment for handling the compound.

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Cap all vials and containers securely before removing them from the BSC.

  • Post-Handling:

    • Following the completion of the experimental work, decontaminate all surfaces and equipment within the BSC.

    • All disposable materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to the disposal plan.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The disposal of cytotoxic waste is strictly regulated to protect human health and the environment. All materials contaminated with this compound must be segregated from the regular laboratory waste stream.

Cytotoxic Waste Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_waste_disposal Final Disposal waste_sharps Contaminated Sharps sharps_container Puncture-resistant, labeled sharps container waste_sharps->sharps_container waste_solids Contaminated Solids (Gloves, Gowns, etc.) solids_container Labeled, leak-proof cytotoxic waste bag/bin waste_solids->solids_container waste_liquids Contaminated Liquids liquids_container Sealed, labeled, chemical-resistant container waste_liquids->liquids_container incineration High-temperature incineration by a licensed waste management facility sharps_container->incineration solids_container->incineration liquids_container->incineration

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leptofuranin B
Reactant of Route 2
Leptofuranin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.